1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,5-dimethylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADBQYAILRGCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380018 | |
| Record name | 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49783-84-8 | |
| Record name | 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49783-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride (CAS 49783-84-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride, with the CAS number 49783-84-8, is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in a multitude of biologically active compounds. This reactive acyl chloride serves as a crucial intermediate for the introduction of the 1,5-dimethylpyrazole-3-carboxamide moiety into target molecules, a functional group often associated with desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data for the research and development community.
Chemical and Physical Properties
While detailed experimental data for this compound is not extensively published in readily available literature, the properties of its precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, are well-documented and provide valuable context. The carbonyl chloride is expected to be a reactive solid or high-boiling liquid, sensitive to moisture due to the presence of the acyl chloride group.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 49783-84-8 | 5744-59-2 |
| Molecular Formula | C₆H₇ClN₂O | C₆H₈N₂O₂ |
| Molecular Weight | 158.59 g/mol | 140.14 g/mol |
| IUPAC Name | This compound | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |
| Melting Point | 73 °C | 170-176 °C |
| Boiling Point | Not available | 302.4 °C at 760 mmHg (Predicted) |
| Appearance | Off-white solid (Expected) | White solid |
| Solubility | Reacts with water; Soluble in aprotic organic solvents (e.g., THF, DCM) | Not specified |
| SMILES | CN1N=C(C=C1C)C(Cl)=O | CC1=CC(=NN1C)C(=O)O |
| InChIKey | BADBQYAILRGCBB-UHFFFAOYSA-N | PXRXGHUTKHXUGF-UHFFFAOYSA-N |
Synthesis
The primary and most common method for the preparation of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This is a standard and efficient method for the synthesis of acyl chlorides from carboxylic acids.
Experimental Protocol: Synthesis from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
This protocol is based on general procedures for the conversion of pyrazole carboxylic acids to their acid chlorides.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM) as solvent (optional)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-5 equivalents). Anhydrous toluene or DCM can be used as a solvent if the starting material has low solubility in thionyl chloride.
-
A catalytic amount of anhydrous N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling point of thionyl chloride, 76 °C, or the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as the residue is corrosive and moisture-sensitive.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation or recrystallization from a non-polar, anhydrous solvent if it is a solid.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂), which should be neutralized in a suitable trap (e.g., a sodium hydroxide solution).
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate due to the high reactivity of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.
Synthesis of Pyrazole Carboxamides
The most prominent application of this compound is in the synthesis of N-substituted 1,5-dimethyl-1H-pyrazole-3-carboxamides. These moieties are present in numerous compounds investigated for their therapeutic potential across various disease areas.
Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of pyrazole amides.
Role in Bioactive Molecules
The pyrazole ring is a well-established pharmacophore. The introduction of the 1,5-dimethyl-1H-pyrazole-3-carboxamide group can influence a molecule's potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. While specific signaling pathways are not directly modulated by the carbonyl chloride itself, the final amide products often target a range of biological entities.
Logical Relationship of Compound Synthesis to Biological Activity:
Caption: From intermediate to potential therapeutic agent.
Safety and Handling
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
Data is based on general classifications for acyl chlorides and may vary for this specific compound.
Handling and Storage:
-
Handle in a well-ventilated fume hood.
-
Keep away from moisture and water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Recommended storage temperature is 2-8°C.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide array of pyrazole-containing compounds, particularly N-substituted carboxamides. Its utility in medicinal chemistry is well-established, providing a reliable scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in a research and development setting.
An In-depth Technical Guide to 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride (C6H7ClN2O), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, safety and handling protocols, and provides explicit experimental procedures for its synthesis and subsequent derivatization. The reactivity of this compound, particularly in the formation of amide bonds, is highlighted as a critical step in the development of novel pharmaceutical agents. Included are graphical representations of synthetic pathways and reaction mechanisms to facilitate a deeper understanding of its chemical utility.
Introduction
This compound is a reactive acyl chloride derivative of pyrazole. The pyrazole moiety is a foundational scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and antimicrobial activities. The presence of the acyl chloride functional group makes this compound a versatile intermediate for introducing the 1,5-dimethylpyrazole-3-carboxamide core into target molecules, a common strategy in drug discovery programs. This guide serves as a technical resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical and Spectral Data
Quantitative data for this compound and its immediate precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, are summarized below. It is important to note that while extensive data is available for the carboxylic acid precursor, specific experimental data for the carbonyl chloride is limited.
| Property | This compound | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C6H7ClN2O[1][2][3][4] | C6H8N2O2[5][6][7][8] |
| Molecular Weight | 158.59 g/mol [1][2][3] | 140.14 g/mol [5][6][8] |
| CAS Number | 49783-84-8[1][2][3][4] | 5744-59-2[5][6][8] |
| Appearance | Off-white solid | White to Almost white powder to crystal[4] |
| Melting Point | Data not available | 170-176 °C[1][5] |
| Boiling Point | Data not available | 302.4 °C at 760 mmHg[5] |
| Solubility | Reacts with water | Data not available |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show three singlets. A singlet for the pyrazole ring proton (C4-H) typically appears in the range of 6.5-7.0 ppm. Two additional singlets would correspond to the two methyl groups: the N-methyl group (N1-CH₃) and the C-methyl group (C5-CH₃), likely appearing between 2.2 and 4.0 ppm.
-
¹³C NMR: The carbon NMR would show six distinct signals. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically above 160 ppm. The pyrazole ring carbons would appear in the aromatic region (approximately 110-150 ppm). The two methyl carbons would be found in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1750-1815 cm⁻¹. Other significant peaks would include C-H stretching from the methyl and aromatic protons, and C=N and C=C stretching vibrations from the pyrazole ring.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 158, along with an isotope peak [M+2]⁺ at m/z 160 due to the presence of the chlorine-37 isotope. Common fragmentation patterns for pyrazoles involve the loss of N₂ and HCN.[9][10] The acyl chloride moiety would likely fragment through the loss of a chlorine radical or carbon monoxide.
Synthesis and Reactions
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (25.5 g, 214.29 mmol) is heated at reflux for 2 hours.[11] After the reaction is complete, the excess thionyl chloride is removed by concentration under vacuum to yield this compound, which can often be used in the next step without further purification.
Caption: Workflow for the synthesis of the target compound.
Reactivity and Formation of Amides
This compound is a highly reactive intermediate, primarily used for acylation reactions. It readily reacts with nucleophiles, such as amines, to form stable amide derivatives. This reaction is fundamental to its application in drug discovery for the construction of more complex molecules.[12]
To the crude this compound prepared as described above, 200 mL of an aqueous ammonia solution (NH₃·H₂O) is slowly added dropwise at 0 °C with stirring.[11] The reaction mixture is stirred until the reaction is complete (as monitored by TLC). The resulting solid product, 1,5-dimethyl-1H-pyrazole-3-carboxamide, is collected by filtration.[11] This protocol can be adapted for use with primary and secondary amines to yield the corresponding N-substituted amides.
Caption: General workflow for the synthesis of pyrazole amides.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
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Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from moisture as it decomposes in contact with water.[11]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
If on skin, take off immediately all contaminated clothing and rinse skin with water or shower.[11]
-
If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]
-
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere.
Applications in Drug Discovery and Development
The 1,5-dimethylpyrazole-3-carboxamide scaffold, readily accessible from the title compound, is a key structural motif in a variety of pharmacologically active molecules. The ability to easily form amide bonds allows for the exploration of a wide chemical space by coupling the pyrazole core with diverse amine-containing fragments. This approach has been utilized in the development of inhibitors for various enzymes and receptors, highlighting the importance of this compound as a strategic intermediate in medicinal chemistry.
Conclusion
This compound is a valuable and reactive building block for the synthesis of functionalized pyrazole derivatives. This guide provides essential technical information, including synthesis and reaction protocols, to aid researchers in its safe and effective use. While a comprehensive experimental dataset for its physicochemical and spectral properties is not fully available, the provided information based on its precursor and analogous structures offers a solid foundation for its application in research and development.
References
- 1. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]
- 2. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]
- 3. rsc.org [rsc.org]
- 4. pschemicals.com [pschemicals.com]
- 5. sciencei.lookchem.com [sciencei.lookchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.es [fishersci.es]
- 12. dcfinechemicals.com [dcfinechemicals.com]
Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride from carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride from its corresponding carboxylic acid, a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.
Introduction
This compound is a key intermediate in organic synthesis. Its reactivity makes it a valuable building block for the introduction of the 1,5-dimethyl-1H-pyrazole-3-carbonyl moiety into a wide range of molecules. The conversion of the relatively unreactive carboxylic acid to the highly reactive acid chloride is a fundamental transformation in medicinal and process chemistry. This guide details the common synthetic routes, experimental protocols, and comparative data for this conversion.
Synthetic Routes
The most prevalent and straightforward method for the synthesis of this compound is the direct chlorination of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This is typically achieved using a variety of chlorinating agents. The general reaction is depicted below:
An In-depth Technical Guide to 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride for Researchers and Drug Development Professionals
An authoritative guide on the synthesis, structure, and applications of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride, a key building block in the development of novel therapeutics.
This technical document provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical structure, nomenclature, and key physicochemical properties. It also provides a detailed experimental protocol for its synthesis and discusses its role as a versatile intermediate in the creation of biologically active molecules, with a focus on its application in the synthesis of kinase inhibitors.
Core Compound Information
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and this core structure is a common feature in many pharmaceuticals. The presence of the reactive carbonyl chloride group at the 3-position makes this compound a valuable synthon for introducing the 1,5-dimethylpyrazole moiety into larger molecules through reactions with nucleophiles such as amines and alcohols.
Structure and Nomenclature
The chemical structure of this compound is characterized by a pyrazole ring with methyl groups at the 1 and 5 positions and a carbonyl chloride group at the 3-position.
Systematic IUPAC Name: this compound[1][2]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 49783-84-8[1][2] |
| Molecular Formula | C₆H₇ClN₂O[1][2] |
| Molecular Weight | 158.59 g/mol [1][2] |
| SMILES | CN1N=C(C=C1C)C(Cl)=O[1] |
| InChIKey | BADBQYAILRGCBB-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
Table 2: Physicochemical Properties of the Precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
| Property | Value |
| CAS Number | 5744-59-2 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Melting Point | 170-176 °C[3] |
| Form | Solid[3] |
| Storage Temperature | 2-8°C[3] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. The most common method for this transformation is the use of a chlorinating agent, such as thionyl chloride (SOCl₂).
Synthesis of this compound
This protocol describes the formation of the acyl chloride as an intermediate in the synthesis of the corresponding amide.
Reaction Scheme:
Caption: Synthesis of the target compound from its carboxylic acid precursor.
Experimental Protocol:
-
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid with an excess of thionyl chloride (e.g., 3 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess thionyl chloride is typically removed under reduced pressure. The resulting crude this compound is often used in the next step without further purification due to its reactivity.
-
This acyl chloride is a key intermediate for the synthesis of various derivatives, such as amides and esters, by reacting it with appropriate nucleophiles.
Applications in Drug Discovery and Development
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. They are particularly prominent as kinase inhibitors. This compound serves as a valuable building block for the synthesis of such bioactive molecules.
Role in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Pyrazole-containing compounds have been successfully developed to target various kinases. The general workflow for synthesizing and evaluating such inhibitors often involves the use of a pyrazole acyl chloride to introduce the pyrazole moiety.
Caption: General workflow for the development of pyrazole-based kinase inhibitors.
This workflow highlights the crucial role of the pyrazole acyl chloride as an activated intermediate that allows for the efficient coupling with various molecular fragments to build a library of potential kinase inhibitors for screening.
Example: Synthesis of Celecoxib - A Pyrazole-Containing Drug
While not directly involving this compound, the synthesis of the well-known COX-2 inhibitor, Celecoxib, provides a relevant example of pyrazole ring formation in a marketed drug. This multi-step synthesis culminates in the formation of a 1,5-diarylpyrazole structure.
Caption: Simplified synthetic pathway for the COX-2 inhibitor Celecoxib.
The synthesis of Celecoxib involves a Claisen condensation to form a diketone, followed by a cyclocondensation reaction with a substituted hydrazine to construct the pyrazole ring.[4][5][6] This example underscores the importance of pyrazole synthesis in the pharmaceutical industry.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its utility lies in the straightforward introduction of the 1,5-dimethylpyrazole scaffold into a wide range of molecules. While detailed spectral and physical data for the carbonyl chloride itself are not widely reported, its synthesis from the corresponding carboxylic acid is a well-established and efficient process. Researchers in drug discovery can leverage this versatile building block to explore new chemical space in the quest for novel and effective therapeutics, especially in the area of kinase inhibition. Further public reporting of detailed characterization data for this compound would be beneficial to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]
- 3. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, a key building block in medicinal chemistry. The document details its synthesis from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and explores its reactivity, particularly in the formation of carboxamides. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and the role of pyrazole derivatives in modulating biological pathways.
Physicochemical Properties
Table 1: Physicochemical Data of this compound and its Precursor
| Property | This compound | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 49783-84-8 | 5744-59-2 |
| Molecular Formula | C₆H₇ClN₂O | C₆H₈N₂O₂ |
| Molecular Weight | 158.59 g/mol | 140.14 g/mol |
| Appearance | Not Reported | White solid |
| Melting Point | Not Reported | 170 °C |
| Boiling Point | Not Reported | 302.4 °C at 760 mmHg |
| Solubility | Reacts with water | Not Reported |
| Storage | Inert atmosphere, 2-8°C | 2-8°C |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This is a standard and efficient method for the preparation of acyl chlorides.
Synthesis of this compound
This protocol is based on a general procedure for the formation of pyrazole-3-carbonyl chlorides.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approximately 3.0 eq). The reaction should be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the solid starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude this compound is often a solid or oil and can be used in the subsequent step without further purification. Due to its reactivity, purification by distillation (if liquid) should be performed with care, and crystallization may be challenging.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate for the synthesis of a wide range of pyrazole derivatives. The high reactivity of the acyl chloride group allows for facile nucleophilic acyl substitution reactions.
Formation of Carboxamides
The most common application of pyrazole-3-carbonyl chlorides in drug discovery is the synthesis of pyrazole-3-carboxamides through reaction with primary or secondary amines. This reaction is robust and allows for the introduction of diverse functionalities into the final molecule.
Experimental Protocol for Amide Synthesis:
-
Reaction Setup: Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).
-
Addition of Acyl Chloride: Dissolve the crude this compound (1.0-1.2 eq) in the same solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture can be washed with water, dilute aqueous acid (e.g., 1M HCl), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure pyrazole-3-carboxamide.
Applications in Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The ability to easily synthesize a variety of carboxamides from this compound makes it a valuable tool for generating libraries of compounds for screening. Pyrazole derivatives have demonstrated a broad range of biological activities, including:
-
Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
-
Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.
-
Carbonic Anhydrase Inhibition: Pyrazole-sulfonamide derivatives have shown potent inhibitory activity against carbonic anhydrases, which are involved in various physiological processes and are targets for diuretics and antiglaucoma agents.
Spectral Data
While specific experimental spectra for this compound are not available in the searched literature, the following provides an interpretation of the expected spectral features based on the analysis of its precursor and related pyrazole derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a 1,5-dimethyl-1H-pyrazole derivative is expected to show the following characteristic signals:
-
N-CH₃: A singlet at approximately 3.8-4.2 ppm.
-
C₅-CH₃: A singlet at approximately 2.3-2.7 ppm.
-
C₄-H: A singlet at approximately 6.0-6.5 ppm.
For this compound, the electron-withdrawing carbonyl chloride group at the C₃ position would likely deshield the adjacent C₄-H proton, shifting its signal downfield compared to the carboxylic acid precursor.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show the following signals for the pyrazole core and the methyl groups:
-
C=O (carbonyl chloride): Approximately 160-165 ppm.
-
Pyrazole ring carbons (C₃, C₄, C₅): Signals in the range of 105-155 ppm.
-
N-CH₃: Approximately 35-40 ppm.
-
C₅-CH₃: Approximately 10-15 ppm.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamides from the corresponding carboxylic acid.
Caption: Synthetic workflow for 1,5-dimethyl-1H-pyrazole-3-carboxamide.
Reactivity of this compound
This diagram illustrates the key reactions of the carbonyl chloride with different nucleophiles to generate a variety of functionalized pyrazole derivatives.
Caption: Reactivity of this compound.
Role of Pyrazole Derivatives as Enzyme Inhibitors
This diagram illustrates the general mechanism by which pyrazole-based drugs, such as COX-2 inhibitors, function.
An In-depth Technical Guide to 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride, a key intermediate in the synthesis of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of therapeutic potential.[1][2] This document details the known properties of the title compound, its synthesis, chemical reactivity, and its application in the development of novel therapeutics.
Core Properties and Identification
This compound is a reactive acyl chloride derivative of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. It serves as a crucial building block for introducing the 1,5-dimethylpyrazole-3-carboxamide moiety into various molecular scaffolds.[3][4]
| Identifier | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 49783-84-8[5] |
| Molecular Formula | C₆H₇ClN₂O[5] |
| Molecular Weight | 158.59 g/mol [5] |
| Canonical SMILES | CN1N=C(C=C1C)C(Cl)=O[5] |
| InChIKey | BADBQYAILRGCBB-UHFFFAOYSA-N[5] |
Table 1: Physical and Chemical Properties of the Precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid (CAS 5744-59-2)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O₂ | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| Appearance | White to almost white solid/crystal | [7] |
| Melting Point | 170-176 °C | [7] |
| Boiling Point | 302.4 °C at 760 mmHg | [6] |
| Density | 1.28 g/cm³ | [6] |
| pKa (Predicted) | 4.12 ± 0.10 | [6] |
| Storage Temperature | 2-8°C | [6][7] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The most common method involves chlorination using thionyl chloride (SOCl₂), often used in situ for subsequent reactions due to the reactivity of the acyl chloride.[8][9][10]
General Synthesis Workflow
The conversion of the carboxylic acid to the acyl chloride is a standard procedure in organic synthesis. This intermediate is highly electrophilic and readily reacts with nucleophiles, making it a versatile synthon.
Caption: General synthesis and reaction workflow for this compound.
Detailed Experimental Protocol: In Situ Generation and Amidation
The following protocol describes the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide, which involves the formation of the target carbonyl chloride as a non-isolated intermediate.[8]
Objective: To synthesize 1,5-dimethyl-1H-pyrazole-3-carboxamide.
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)
-
Thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol)
-
Aqueous ammonia (NH₃·H₂O) (200 mL)
Procedure:
-
Formation of the Acyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and thionyl chloride.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, cool the mixture and concentrate it under vacuum to remove excess thionyl chloride. The residue is the crude this compound.
-
-
Amidation:
-
Cool the residue containing the crude acyl chloride in an ice bath (0 °C).
-
Slowly add 200 mL of aqueous ammonia dropwise to the residue with constant stirring.
-
Continue stirring the reaction at 0 °C.
-
Upon completion of the reaction, a solid product will precipitate.
-
-
Isolation:
-
Collect the solid product by filtration.
-
The resulting white solid is 1,5-dimethyl-1H-pyrazole-3-carboxamide (yield: 8 g, 81%).[8]
-
Caption: Experimental workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide.
Chemical Properties and Reactivity
As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom of the carbonyl group is electron-deficient due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack.
The primary reaction of this compound is nucleophilic acyl substitution . It readily reacts with a variety of nucleophiles, such as amines, alcohols, and water, to yield the corresponding amides, esters, and carboxylic acids, respectively.[3] The reaction with primary and secondary amines to form stable carboxamide bonds is particularly important in drug discovery for linking the pyrazole moiety to other pharmacophores.[4]
Applications in Drug Discovery and Development
The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[11] Derivatives of pyrazole exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][12]
This compound is instrumental in the synthesis of novel pyrazole-3-carboxamide derivatives. These derivatives are actively investigated for various therapeutic applications. For instance, studies have shown that certain 1H-pyrazole-3-carboxamide derivatives can interact with DNA, suggesting a potential mechanism for their antitumor effects.[13] The ability to readily synthesize a library of diverse carboxamides from this acyl chloride allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery pipeline.[14]
Safety and Handling
Hazard Identification:
-
As an acyl chloride, this compound is expected to be corrosive and water-reactive. Safety data for structurally related compounds indicate that it may cause severe skin burns and eye damage.[15]
-
It is likely harmful if swallowed or inhaled.
-
The precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, is classified as an irritant.[6]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from water and moisture, as it can react violently, releasing hydrogen chloride gas.[15]
-
Store in a tightly sealed container in a cool, dry place.[16]
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. asianpubs.org [asianpubs.org]
- 4. jocpr.com [jocpr.com]
- 5. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]
- 6. lookchem.com [lookchem.com]
- 7. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]
- 8. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.es [fishersci.es]
- 16. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Pyrazole-3-Carbonyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-3-carbonyl chlorides are highly reactive and versatile intermediates that serve as crucial building blocks in the synthesis of a wide array of functionalized pyrazole derivatives. The pyrazole scaffold is a prominent feature in numerous pharmaceuticals and agrochemicals due to its diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, and analgesic properties. The presence of the reactive carbonyl chloride group at the 3-position of the pyrazole ring allows for facile introduction of various functionalities through nucleophilic acyl substitution reactions, making these compounds particularly valuable in the construction of compound libraries for drug discovery and development. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of pyrazole-3-carbonyl chlorides, with a focus on quantitative data, detailed experimental protocols, and the illustration of relevant biological pathways.
Synthesis of Pyrazole-3-Carbonyl Chlorides
The most common and straightforward method for the preparation of pyrazole-3-carbonyl chlorides is the direct chlorination of the corresponding pyrazole-3-carboxylic acids. Thionyl chloride (SOCl₂) is the most frequently employed chlorinating agent for this transformation, often used in excess and sometimes in the presence of a catalytic amount of a tertiary amine or in a solventless medium. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a good leaving group, which is subsequently displaced by a chloride ion.
General Synthetic Scheme:
R¹, R⁴, R⁵ = various substituents
Key Reaction Parameters:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. Oxalyl chloride is another effective reagent.
-
Solvent: The reaction can be carried out neat or in an inert solvent such as toluene, benzene, or dichloromethane.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating (reflux).
-
Work-up: The excess thionyl chloride is usually removed by distillation under reduced pressure. The resulting pyrazole-3-carbonyl chloride is often used in the next step without further purification due to its reactivity and potential for hydrolysis.
Reactivity and Applications in Synthesis
Pyrazole-3-carbonyl chlorides are highly electrophilic at the carbonyl carbon and readily react with a wide range of nucleophiles to form stable amide, ester, and other carbonyl derivatives. This reactivity is central to their utility in medicinal chemistry and materials science.
Reactions with Nucleophiles:
-
Amines: Primary and secondary amines react to form the corresponding pyrazole-3-carboxamides. This is one of the most common applications, as the amide linkage is a key feature in many biologically active molecules.
-
Alcohols: Alcohols react to produce pyrazole-3-carboxylates (esters).
-
Anilides: Substituted anilides react to yield N-acyl-N-aryl-pyrazole-3-carboxamides.
-
Hydrazines: Reaction with hydrazine derivatives can lead to the formation of pyrazole-3-carbohydrazides, which are themselves useful intermediates for further derivatization.
-
Sulfonamides: Sulfonamides react to form N-sulfonyl-pyrazole-3-carboxamides.
Data Presentation: Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and reactions of pyrazole-3-carbonyl chlorides, compiled from various literature sources.
Table 1: Synthesis of Pyrazole-3-Carboxamides from a Pyrazole-3-Carbonyl Chloride
| Entry | Nucleophile (Anilide) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetanilide | Xylene | 10 | 71 |
| 2 | p-Methylacetanilide | Xylene | 10 | 65 |
| 3 | p-Chloroacetanilide | Xylene | 10 | 67 |
| 4 | p-Bromoacetanilide | Xylene | 9 | 65 |
| 5 | p-Nitroacetanilide | Xylene | 10 | 62 |
| 6 | Acetanilide (different pyrazole substrate) | Xylene | 10 | 77 |
| 7 | p-Nitroacetanilide (different pyrazole substrate) | Xylene | 10 | 69 |
Data compiled from a study on the reaction of 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride and 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride with various anilides.[1]
Table 2: Synthesis of Pyrazole-3-Carboxylates (Esters) from a Pyrazole-3-Carbonyl Chloride
| Entry | Nucleophile (Alcohol) | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Methyl alcohol | Pyridine | 4 | 66 |
| 2 | Ethyl alcohol | Pyridine | 4 | 65 |
| 3 | Ethyl alcohol (different pyrazole substrate) | Pyridine | 4 | 60 |
| 4 | n-Pentyl alcohol | Pyridine | 3 | 64 |
Data compiled from a study on the reaction of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride and 4-benzoyl-1-[2,4-dinitrophenyl] -5-phenyl-1H-pyrazole-3-carboxylic acid chloride with various alcohols.[2]
Table 3: Synthesis of a Pyrazole-3-Carboxamide with a Sulfonamide
| Entry | Pyrazole-3-Carbonyl Chloride | Nucleophile (Sulfonamide) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 3-aminobenzenesulfonamide | THF | 5 | 87 |
Data from a study on the synthesis of novel pyrazole-carboxamides bearing a sulfonamide moiety.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride
Materials:
-
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
A sample of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is placed in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.
-
An excess of thionyl chloride is added to the flask.
-
The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours) until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the dissolution of the starting carboxylic acid.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride is typically a solid or oil and is used directly in the next step without further purification.
Protocol 2: Synthesis of N-(3-sulfamoylphenyl)-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide
Materials:
-
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride
-
3-aminobenzenesulfonamide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (1 mmol) is dissolved in freshly distilled anhydrous THF (25-30 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]
-
To this solution, 3-aminobenzenesulfonamide (2 mmol) is added.[3]
-
The reaction mixture is heated under reflux for 5 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is evaporated in vacuo.[3]
-
The residue is washed with water to remove any unreacted sulfonamide and inorganic byproducts.[3]
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-(3-sulfamoylphenyl)-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide.[3]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key synthetic pathways and biological signaling cascades relevant to pyrazole-containing compounds derived from pyrazole-3-carbonyl chlorides.
Caption: Synthetic workflow for the preparation of pyrazole-3-carboxamides.
Caption: Simplified signaling pathway for the anti-inflammatory and anti-cancer effects of Celecoxib.
Caption: General mechanism of pyrazole derivatives as kinase inhibitors in the PI3K/Akt pathway.
Conclusion
Pyrazole-3-carbonyl chlorides are undeniably pivotal intermediates in the synthesis of diverse and biologically significant pyrazole-containing molecules. Their straightforward preparation and high reactivity with a multitude of nucleophiles provide a robust platform for the generation of extensive compound libraries. The ability to readily synthesize a variety of amides and esters from this common precursor is a significant advantage in structure-activity relationship (SAR) studies and lead optimization in drug discovery programs. The examples of celecoxib and various kinase inhibitors underscore the therapeutic potential of pyrazole derivatives, many of which can be accessed through the versatile chemistry of pyrazole-3-carbonyl chlorides. This guide has provided a foundational understanding of their synthesis, reactivity, and application, supported by quantitative data and detailed protocols, to aid researchers in leveraging these valuable synthetic tools.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Acyl Chlorides on a Pyrazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reactivity of acyl chlorides with the pyrazole ring, a foundational reaction in synthetic and medicinal chemistry. We will explore the mechanisms, regioselectivity, and reaction conditions for both N-acylation and C-acylation, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key concepts.
Introduction: The Significance of Acylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous pharmaceuticals and agrochemicals. The acylation of this ring system, particularly with highly reactive acyl chlorides, is a critical transformation for introducing functional handles, modulating biological activity, and preparing advanced intermediates. N-acyl pyrazoles, for instance, serve as stable yet reactive acylating agents in their own right, finding application in modern peptide synthesis and as tunable inhibitors of serine hydrolases.[1][2] Understanding the principles governing the acylation of pyrazoles is therefore essential for professionals engaged in the design and synthesis of novel chemical entities.
Core Reactivity of the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
-
N1 (Pyrrolic Nitrogen): This nitrogen bears a hydrogen atom (in an unsubstituted pyrazole) and its lone pair is involved in the aromatic sextet. Deprotonation of this position creates a highly nucleophilic pyrazolate anion.
-
N2 (Pyridinic Nitrogen): This nitrogen's lone pair is in an sp²-hybridized orbital in the plane of the ring and is not part of the aromatic system, making it Lewis basic.
-
Carbon Atoms (C3, C4, C5): The carbon atoms of the pyrazole ring are generally electron-rich but are significantly less nucleophilic than the deprotonated N1 nitrogen. Electrophilic substitution on carbon, such as Friedel-Crafts acylation, is possible but often requires harsh conditions.[3]
N-Acylation: The Predominant Reaction Pathway
The most common reaction between a pyrazole and an acyl chloride is N-acylation, where the acyl group is attached to one of the ring nitrogen atoms.[4]
The reaction typically proceeds via a nucleophilic attack from the pyrazole nitrogen onto the electrophilic carbonyl carbon of the acyl chloride. In the absence of a base, the reaction can be sluggish. The addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is standard practice to neutralize the HCl byproduct and drive the reaction to completion.
// Nodes for process Reaction [label="Nucleophilic\nAcyl Substitution", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pyrazole -> Reaction [color="#202124"]; AcylChloride -> Reaction [color="#202124"]; Base -> Reaction [label=" HCl scavenger", color="#34A853", fontcolor="#34A853"]; Reaction -> NAcylPyrazole [label=" Forms", color="#EA4335", fontcolor="#EA4335"]; Reaction -> Salt [label=" Forms", color="#5F6368", fontcolor="#5F6368"]; } dot Figure 1: General workflow for the base-mediated N-acylation of a pyrazole.
For pyrazoles with different substituents at the C3 and C5 positions, N-acylation can lead to a mixture of two regioisomers (N1 and N2 acylation). The product ratio is governed by a combination of steric and electronic factors.[5][6]
-
Steric Hindrance: Bulky substituents at the C3 or C5 position will sterically hinder the adjacent nitrogen, favoring acylation at the less hindered nitrogen atom.[5]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, thereby affecting the site of acylation.
// Relationships Start -> Path1; Start -> Path2; Path1 -> Product1; Path2 -> Product2;
// Control Factors Controls [label="Controlling Factors:\n- Steric Hindrance\n- Electronic Effects\n- Reaction Conditions", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Controls -> Start [style=dashed, arrowhead=none]; } dot Figure 2: Logical diagram of regioselectivity in N-acylation of unsymmetrical pyrazoles.
C-Acylation: An Alternative Pathway
While N-acylation is more common, electrophilic acylation at a carbon atom of the pyrazole ring (C-acylation) is also achievable, though it presents greater challenges.
The classic Friedel-Crafts acylation, involving an acyl chloride and a strong Lewis acid like AlCl₃, can be applied to N-substituted pyrazoles.[3][7]
-
Position of Attack: Acylation typically occurs at the C4 position, which is the most nucleophilic carbon in the N-substituted pyrazole ring.[3]
-
Limitations: The reaction often requires a stoichiometric amount or more of the Lewis acid because the product, an aryl ketone, can form a stable complex with the catalyst.[7] Furthermore, the pyrazole ring itself can coordinate with the Lewis acid, potentially deactivating the ring towards electrophilic attack.
Due to the limitations of the Friedel-Crafts reaction, alternative methods are often employed. A convenient approach for synthesizing 1-substituted 4-acylpyrazoles involves the direct acylation of N-substituted pyrazoles with carboxylic acid anhydrides, using concentrated sulfuric acid as a catalyst.[8] This method avoids the use of strong Lewis acids and can provide good to excellent yields.
Kinetic vs. Thermodynamic Control
In some pyrazole syntheses and functionalization reactions, the principles of kinetic versus thermodynamic control can dictate the final product distribution.[9][10][11]
-
Kinetic Product: Formed faster due to a lower activation energy. These reactions are typically run at lower temperatures for shorter durations.
-
Thermodynamic Product: The more stable product, which predominates when the reaction is allowed to reach equilibrium, often favored by higher temperatures and longer reaction times.
While this concept is more frequently discussed in the context of pyrazole ring formation, the choice of reaction conditions (temperature, base, solvent) during acylation can similarly influence product ratios, especially in cases of competing N- vs. C-acylation or in regioselective N-acylation where one isomer can potentially rearrange to the more stable form.
Quantitative Data Summary
The efficiency of pyrazole acylation is highly dependent on the substrates and reaction conditions. The following tables summarize representative data from the literature.
Table 1: N-Acylation of Pyrazoles
| Pyrazole Substrate | Acylating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chloro-1H-pyrazole | 1-Phenylethyl trichloroacetimidate | TfOH (cat.), DCE, 80 °C, 18 h | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | 77% | [12] |
| 4-Chloro-1H-pyrazole | Phenyl(p-tolyl)methyl trichloroacetimidate | TfOH (cat.), DCE, 80 °C, 18 h | 4-Chloro-1-[phenyl(p-tolyl)methyl]-1H-pyrazole | 98% | [12] |
| Pyrazole | Octanoyl Chloride | Et₃N, CH₂Cl₂ | 1-Octanoyl-1H-pyrazole | High |[1] |
Table 2: C-Acylation of N-Substituted Pyrazoles
| Pyrazole Substrate | Acylating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Methylpyrazole | Acetic Anhydride | H₂SO₄ (cat.), 140 °C, 2 h | 1-(1-Methyl-1H-pyrazol-4-yl)ethanone | 86% | [8] |
| 1-Phenylpyrazole | Acetic Anhydride | H₂SO₄ (cat.), 140 °C, 3 h | 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone | 82% | [8] |
| 1-Benzylpyrazole | Trifluoroacetic Anhydride | H₂SO₄ (cat.), 110 °C, 2 h | 1-(1-Benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone | 79% | [8] |
| 1-Phenylpyrazole | Benzoyl Chloride | AlCl₃, 200 °C | 4-Benzoyl-1-phenylpyrazole | Low |[3] |
Experimental Protocols
Below are generalized methodologies for the N-acylation and C-acylation of pyrazoles based on common literature procedures.
Materials:
-
Pyrazole substrate (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (Et₃N), 1.2 equiv)
-
Anhydrous argon or nitrogen atmosphere
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the pyrazole substrate (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl pyrazole.[1]
Materials:
-
N-substituted pyrazole (1.0 equiv)
-
Carboxylic acid anhydride (1.75 equiv)
-
Concentrated sulfuric acid (catalytic amount, ~0.001 equiv)
-
Anhydrous argon or nitrogen atmosphere
Procedure:
-
To a stirred mixture of the N-substituted pyrazole (1.0 equiv) and the appropriate acid anhydride (1.75 equiv) under an inert atmosphere, add a catalytic amount of concentrated H₂SO₄.
-
Heat the resulting mixture in an oil bath (typically 110-140 °C) until the starting pyrazole is consumed, as monitored by TLC or GC-MS. For low-boiling components, the mixture should be heated at reflux.
-
After the reaction is complete, remove volatile compounds under reduced pressure.
-
Pour the residue onto crushed ice to precipitate the product and quench the acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If necessary, the product can be further purified by recrystallization or flash column chromatography.[8]
Conclusion: Applications in Drug Development and Beyond
The acylation of pyrazoles with acyl chlorides and other reagents is a cornerstone reaction for generating molecular diversity. The resulting N-acyl pyrazoles are not merely stable products but are increasingly recognized as valuable intermediates. Their tunable reactivity makes them effective acylating agents for sensitive substrates, such as in the synthesis of peptide thioester surrogates for native chemical ligation (NCL).[13][14] Furthermore, the acyl group itself can be a key pharmacophoric element, and N-acyl pyrazoles have been successfully developed as potent and selective enzyme inhibitors.[1] A thorough understanding of the mechanisms and factors controlling the acylation of the pyrazole ring empowers researchers to rationally design and synthesize novel molecules for applications in drug discovery, materials science, and catalysis.
References
- 1. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Utility of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride is a key building block in medicinal chemistry and drug discovery, primarily utilized as a reactive intermediate for the synthesis of a diverse range of pyrazole-containing compounds. Its commercial availability, coupled with straightforward synthetic protocols for its preparation and subsequent derivatization, makes it an attractive scaffold for the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis from the corresponding carboxylic acid, and its application in amide bond formation.
Commercial Availability
This compound and its precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, are commercially available from various chemical suppliers. The availability of these starting materials facilitates their direct use in research and development without the need for de novo synthesis of the pyrazole core.
| Compound Name | CAS Number | Molecular Formula | Representative Suppliers |
| This compound | 49783-84-8 | C₆H₇ClN₂O | Sigma-Aldrich, Oakwood Chemical, Echemi, BLDpharm[3][4][5][6][7] |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 5744-59-2 | C₆H₈N₂O₂ | Sigma-Aldrich, ChemScene, Santa Cruz Biotechnology[8][9][10] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of amides.
Synthesis of this compound from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this suspension, add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the stirring suspension at room temperature. Gas evolution (SO₂ and HCl) will be observed.
-
Heat the reaction mixture to reflux and maintain for 2 hours.[11] The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude this compound is obtained as a residue.[11]
-
The crude product is often used in the next step without further purification. If necessary, purification can be achieved by distillation under reduced pressure or recrystallization from a suitable solvent.
Amide Bond Formation using this compound
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
Crude this compound
-
Desired primary or secondary amine
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
Dissolve the crude this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution of the acid chloride to 0 °C using an ice bath.
-
Slowly add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by washing with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and then with a basic solution (e.g., saturated NaHCO₃) to remove any remaining acid.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis and Derivatization Workflow
The following diagram illustrates the synthetic pathway from the commercially available carboxylic acid to the carbonyl chloride and its subsequent conversion to an amide derivative.
Caption: Synthetic workflow for this compound and its amidation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [oakwoodchemical.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
The Versatile Heterocyclic Building Block: An In-depth Technical Guide to 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a privileged heterocyclic motif. Its unique electronic properties and synthetic versatility have led to its incorporation into a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals. Among the numerous pyrazole-based building blocks, 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride has emerged as a particularly valuable reagent. Its trifunctional nature, comprising a reactive acid chloride, a methylated pyrazole core, and a specific substitution pattern, offers a powerful tool for the strategic construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this key heterocyclic building block, with a focus on its role in the development of innovative therapeutic agents.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature and should be handled in a moisture-free environment due to the reactivity of the acyl chloride group. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 49783-84-8 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Appearance | Solid |
| SMILES | CN1N=C(C=C1C)C(Cl)=O |
| InChIKey | BADBQYAILRGCBB-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound [1]
Synthesis of this compound
The primary and most common method for the synthesis of this compound involves the treatment of its corresponding carboxylic acid, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the most frequently employed reagent for this transformation. The reaction is typically performed under reflux conditions, and the resulting acyl chloride is often used immediately in the next synthetic step without isolation (in-situ generation).
Synthesis of the title compound from its carboxylic acid precursor.
Experimental Protocol: In-situ Generation and Amide Formation
The following protocol details the in-situ generation of this compound and its subsequent reaction with ammonia to form 1,5-dimethyl-1H-pyrazole-3-carboxamide.[2]
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)
-
Thionyl chloride (SOCl₂, 25.5 g, 214.29 mmol)
-
Aqueous ammonia (NH₃·H₂O, 200 mL)
Procedure:
-
A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and thionyl chloride is refluxed for 2 hours.
-
After the reaction is complete, the mixture is concentrated under vacuum to remove excess thionyl chloride.
-
The residue, containing the crude this compound, is cooled to 0 °C.
-
Aqueous ammonia (200 mL) is slowly added dropwise to the residue with stirring, maintaining the temperature at 0 °C.
-
The resulting solid product is collected by filtration to afford 1,5-dimethyl-1H-pyrazole-3-carboxamide.
Yield: 8 g (81%) of a white solid.[2]
Reactions of this compound
As a reactive acyl chloride, this building block readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form stable carboxamide, ester, and other carboxylic acid derivatives. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries.
General reactivity of the title compound with common nucleophiles.
Experimental Protocol: General Procedure for Amide Synthesis
The following is a general procedure for the synthesis of pyrazole-3-carboxamides from pyrazole-3-carboxylic acid chlorides and various anilides.[3]
Materials:
-
Pyrazole-3-carboxylic acid chloride (1 equivalent)
-
Anilide derivative (1 equivalent)
-
Xylene or Toluene (solvent)
Procedure:
-
The pyrazole-3-carboxylic acid chloride and the anilide are dissolved in xylene or toluene.
-
The reaction mixture is refluxed for several hours (typically 9-10 hours), with the progress monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The remaining residue is treated with a non-polar solvent like dry ether to precipitate the crude product.
-
The crude product is then recrystallized from an appropriate solvent (e.g., ethanol, methanol, or n-propanol) to yield the pure carboxamide.[3]
Table 2: Examples of Amide Synthesis from Pyrazole-3-Carboxylic Acid Chlorides [3]
| Reactant 1 (Acid Chloride) | Reactant 2 (Anilide) | Solvent | Reaction Time (h) | Yield (%) |
| 4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Acetanilide | Xylene | 10 | 71 |
| 4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Bromoacetanilide | Xylene | 9 | 65 |
| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Acetanilide | Xylene | 10 | - |
| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Methylacetanilide | Toluene | 10 | 70 |
| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Bromoacetanilide | Toluene | 10 | 68 |
| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Nitroacetanilide | Xylene | 10 | 69 |
| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Chloroacetanilide | Xylene | 10 | 73 |
Role in Drug Discovery and Development
The 1,5-dimethyl-1H-pyrazole-3-carboxamide moiety, readily synthesized from the corresponding carbonyl chloride, is a key pharmacophore in a number of biologically active compounds, particularly in the realm of kinase inhibitors.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] Several potent and selective CDK inhibitors incorporate the 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold. These inhibitors typically function by competing with ATP for binding to the kinase domain of the CDK/cyclin complex, thereby preventing the phosphorylation of downstream substrates and arresting the cell cycle.[4][5][6]
Inhibition of the Cyclin D/CDK4/6 pathway by pyrazole-based inhibitors.
Table 3: Biological Activity of Pyrazole-based CDK Inhibitors
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| AT7519 | CDK2 | 0.21 | - | [5] |
| AZD5438 | CDK2 | 0.006 | - | [5] |
| CAN508 | CDK2 | 0.35 | - | [5] |
| DC-K2in212 | CDK2 | 0.295 | - | [5] |
| Compound 4 | CDK2 | 3.82 | - | [5] |
| Compound 7a | CDK2 | 2.0 | - | [5] |
| Compound 7d | CDK2 | 1.47 | - | [5] |
| Compound 9 | CDK2 | 0.96 | - | [5] |
Inhibition of p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a promising strategy for the treatment of various inflammatory diseases.[7][8][9] Diaryl urea compounds containing a pyrazole moiety have been identified as potent allosteric inhibitors of p38 MAP kinase.[7] These inhibitors stabilize a conformation of the kinase that is incompatible with ATP binding. The this compound building block provides a versatile platform for the synthesis of such inhibitors.
Inhibition of the p38 MAP Kinase signaling pathway.
Analogues of Celecoxib and Other Bioactive Molecules
The structural features of this compound also make it a suitable starting material for the synthesis of analogues of known drugs, such as the selective COX-2 inhibitor Celecoxib.[6][10] By modifying the substituents on the pyrazole ring and the nature of the carboxamide group, researchers can explore new chemical space and develop compounds with improved potency, selectivity, or pharmacokinetic properties. The versatility of this building block extends to the synthesis of compounds with potential applications as fungicides and insecticides, as evidenced by its inclusion in various patent applications.[11][12][13]
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant applications in drug discovery and agrochemical research. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the construction of diverse libraries of pyrazole-3-carboxamides and other derivatives. The demonstrated biological activity of these derivatives, particularly as potent kinase inhibitors, underscores the importance of this scaffold in modern medicinal chemistry. As the demand for novel and effective therapeutic and agrochemical agents continues to grow, the role of this compound as a key synthetic intermediate is set to expand further.
References
- 1. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]
- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. assaygenie.com [assaygenie.com]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 12. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 13. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole-3-Carboxamides using 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole-3-carboxamides, a class of compounds with significant interest in medicinal chemistry and drug development. The core of this methodology revolves around the use of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride as a key intermediate. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1][2][3][4]
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry due to its diverse pharmacological profiles.[1][2][3] The synthesis of pyrazole-3-carboxamides is a common strategy to explore new chemical space and develop novel therapeutic agents. The general approach involves the formation of an amide bond between a pyrazole carboxylic acid derivative and a primary or secondary amine. A robust and widely used method is the conversion of the pyrazole carboxylic acid to the more reactive acid chloride, which then readily reacts with an amine to form the desired carboxamide. This document outlines the synthesis of the key intermediate, this compound, and its subsequent use in the preparation of a variety of pyrazole-3-carboxamides.
Synthetic Workflow
The overall synthetic strategy is a two-step process starting from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The first step is the activation of the carboxylic acid to the corresponding acid chloride. The second step is the coupling of the acid chloride with a desired amine to yield the final pyrazole-3-carboxamide product.
Caption: General synthetic scheme for pyrazole-3-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (or another suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of Pyrazole-3-carboxamides
This protocol describes the coupling of this compound with a variety of primary and secondary amines.
Materials:
-
This compound (from Protocol 1)
-
Desired primary or secondary amine (1-1.2 equivalents)
-
Triethylamine (TEA) or another suitable base (2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Xylene)[2][5]
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the crude this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
In a separate flask, dissolve the desired amine (1-1.2 equivalents) and triethylamine (2 equivalents) in the same anhydrous solvent.
-
Cool the acid chloride solution to 0 °C using an ice bath.
-
Slowly add the amine solution dropwise to the stirred acid chloride solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water, dilute aqueous acid (e.g., 1M HCl), and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure pyrazole-3-carboxamide.
Data Presentation
The following table summarizes representative examples of pyrazole-3-carboxamide synthesis using a pyrazole-3-carbonyl chloride intermediate, showcasing the versatility of this method with different amine substrates.
| Entry | Amine Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Ammonia | Water | 0 °C to RT | 81 | [6] |
| 2 | Various Sulfonamides | THF | Reflux, 5h | High | [2] |
| 3 | Various Anilides | Xylene | Reflux, 9-10h | 62-77 | [5] |
| 4 | Aqueous Ammonia | Xylene | Ice-water, 24h | - | [7] |
| 5 | Aromatic Acid Chloride | DCM | RT, 1h | Very Good | [3] |
Application Notes
The synthesized pyrazole-3-carboxamides are valuable compounds for screening in various biological assays. The diverse substitution patterns that can be easily introduced at the amide nitrogen allow for the generation of large compound libraries for structure-activity relationship (SAR) studies.
-
Anticancer Drug Discovery: Many pyrazole derivatives have demonstrated potent anticancer activity.[1][8] The synthesized carboxamides can be evaluated for their cytotoxic effects against various cancer cell lines. Further studies could investigate their mechanism of action, such as DNA binding or kinase inhibition.[1][8]
-
Enzyme Inhibition: Pyrazole-carboxamides bearing sulfonamide moieties have been identified as potent inhibitors of carbonic anhydrases (hCA I and hCA II), which are important targets for various therapeutic areas.[2]
-
Agrochemicals: Pyrazole carboxamides are widely used in the agricultural sector as insecticides and fungicides.[4] Novel derivatives can be screened for their activity against various pests and pathogens.
-
Antimicrobial Agents: The pyrazole nucleus is a common feature in many antimicrobial agents.[3] The synthesized compounds can be tested for their antibacterial and antifungal activities.
Logical Workflow for Amide Bond Formation
The core of the synthesis is the amide bond formation, which proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid is first activated to a more electrophilic species (the acid chloride), which then readily reacts with the nucleophilic amine.
Caption: Key steps in the amidation of a pyrazole-3-carboxylic acid.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation Reactions with 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and agrochemicals. The pyrazole moiety is a common scaffold in many biologically active molecules. The corresponding acyl chloride is a reactive intermediate that readily undergoes acylation reactions with a variety of nucleophiles, such as amines, alcohols, and sulfonamides, to form stable amide and ester linkages. This document provides detailed protocols for the synthesis of this compound and its subsequent use in acylation reactions, along with relevant quantitative data and experimental workflows.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol describes the synthesis of this compound from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using thionyl chloride.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 5744-59-2)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous toluene or DCM, add thionyl chloride (2.0-3.0 eq.) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound (CAS: 49783-84-8, Molecular Formula: C₆H₇ClN₂O) can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Acylation of Amines with this compound
The acylation of primary and secondary amines with this compound is a straightforward method for the synthesis of the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A common procedure for this transformation is the Schotten-Baumann reaction, which is performed in a two-phase solvent system.[1][2][3][4][5]
General Experimental Protocol: Schotten-Baumann Acylation
This protocol provides a general procedure for the acylation of a primary or secondary amine with this compound under Schotten-Baumann conditions.
Materials:
-
This compound
-
Primary or secondary amine
-
Dichloromethane (DCM) or diethyl ether
-
Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution (e.g., 2 M)
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq.) in DCM or diethyl ether in a round-bottom flask.
-
Add an aqueous solution of NaOH or K₂CO₃ (2.0-3.0 eq.).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add a solution of this compound (1.0-1.2 eq.) in DCM or diethyl ether dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.
-
The crude product can be purified by recrystallization or column chromatography.
Alternative Protocol: Acylation in an Aprotic Solvent with an Organic Base
This method is suitable for amines that are not soluble in biphasic systems or when anhydrous conditions are preferred.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
-
Triethylamine (Et₃N) or pyridine
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine (1.0 eq.) and triethylamine or pyridine (1.5-2.0 eq.) in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride or pyridinium chloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes representative yields for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide and analogous acylation reactions with other pyrazole-3-carbonyl chlorides.
| Acyl Chloride | Nucleophile | Product | Yield (%) | Reference |
| This compound | Ammonia | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | 81 | [6] |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Acetanilide | N-(acetylphenyl)-4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide | 71 | |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | p-Methylacetanilide | N-(4-methylphenylacetyl)-4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide | 70 | |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | p-Chloroacetanilide | N-(4-chlorophenylacetyl)-4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide | 73 |
Experimental Workflow and Diagrams
The general workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamides via the acyl chloride intermediate is depicted below.
References
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Schotten-Baumann_reaction [chemeurope.com]
- 6. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Amidation of Primary Amines with 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold is a significant structural motif in medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, including potential as anti-inflammatory, analgesic, antibacterial, and anti-cancer agents.[1] The synthesis of N-substituted 1,5-dimethyl-1H-pyrazole-3-carboxamides is most commonly achieved through the amidation of primary amines with 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. This reaction provides a versatile and efficient method for generating diverse libraries of compounds for biological screening.
These application notes provide detailed protocols for the synthesis of this compound from the corresponding carboxylic acid and its subsequent amidation with various primary amines.
Key Applications in Drug Development
-
Enzyme Inhibitors: The pyrazole carboxamide core is a key component in the design of various enzyme inhibitors, including those for monoacylglycerol lipase (MAGL), which are being explored for anti-inflammatory and antinociceptive applications.[1][3]
-
Anticancer Agents: Numerous pyrazole derivatives have been investigated for their antiproliferative activities against various cancer cell lines.[2]
-
Agrochemicals: The pyrazole scaffold is also prevalent in the development of new agrochemicals, highlighting its broad utility in biological applications.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the conversion of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to its corresponding acid chloride, a crucial intermediate for the amidation reaction.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction vessel
-
Reflux condenser
-
Vacuum evaporator
Procedure:
-
In a dry reaction vessel equipped with a reflux condenser, combine 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂) (e.g., 3.0 eq).[4][5]
-
Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a vacuum evaporator. The resulting residue is this compound, which can often be used in the next step without further purification.
Protocol 2: General Procedure for the Amidation of Primary Amines
This protocol describes a general method for the reaction of this compound with a variety of primary amines to yield the corresponding N-substituted carboxamides.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, substituted amino-pyridines)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Dissolve the primary amine (1.0 eq) and a suitable base (1.2 - 2.0 eq) in an anhydrous aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 1,5-dimethyl-1H-pyrazole-3-carboxamide.
Data Presentation
The following table summarizes representative yields for the amidation of various primary amines with pyrazole carbonyl chlorides, based on analogous reactions reported in the literature.
| Primary Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | 0 °C, aqueous ammonia | 81% | [4][5] |
| 5-Bromopyridin-2-amine | 1-Methyl-N-(5-bromopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Pyridine, 80 °C, 3h | 74.2% | [6] |
| 5-Fluoropyridin-2-amine | 1-Methyl-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Pyridine, 80 °C, 3h | 82.4% | [6] |
| 5-Methylpyridin-2-amine | 1-Methyl-N-(5-methylpyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Pyridine, 80 °C, 3h | 43.9% | [6] |
| Acetanilide | N-Acetyl-4-benzoyl-1-(2,4-dinitrophenyl)-N-phenyl-5-phenyl-1H-pyrazole-3-carboxamide | Xylene, reflux, 10h | 67% | [7] |
Visualizations
Synthesis Workflow
References
- 1. jocpr.com [jocpr.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols: The Utility of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel bioactive compounds. Its rigid pyrazole scaffold, substituted with two methyl groups, provides a stable and predictable core for the development of selective ligands targeting a range of biological entities. The presence of the reactive carbonyl chloride functional group allows for straightforward derivatization, primarily through amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivatives, and quantitative biological data for analogous compounds.
Key Applications in Drug Discovery
The 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in the design of various therapeutic agents, including:
-
Androgen Receptor Modulators: Derivatives have been synthesized and patented as modulators of the androgen receptor (AR), a key target in the treatment of prostate cancer. These compounds can act as antagonists, inhibiting the transcriptional activity of the AR.
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. By coupling this compound with various amine-containing fragments, medicinal chemists can generate libraries of compounds to screen against a wide range of kinases involved in cancer and inflammatory diseases.
-
Carbonic Anhydrase Inhibitors: Pyrazole-carboxamides bearing sulfonamide moieties have shown potent inhibitory activity against carbonic anhydrase (CA) isoenzymes, which are implicated in various physiological processes and diseases such as glaucoma, edema, and certain types of cancer.[1]
-
Anticancer Agents: Several pyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action can vary, including kinase inhibition and DNA binding.[2][3]
Quantitative Biological Data
The following tables summarize the biological activity of various pyrazole carboxamide derivatives, demonstrating the potential of compounds derived from this compound.
Table 1: Pyrazole-Carboxamide Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 8t | FLT3 | 0.089 | MV4-11 (AML) | - | [4] |
| CDK2 | 0.719 | [4] | |||
| CDK4 | 0.770 | [4] | |||
| 10h | FGFR1 | 46 | NCI-H520 (Lung) | 0.019 | [5] |
| FGFR2 | 41 | SNU-16 (Gastric) | 0.059 | [5] | |
| FGFR3 | 99 | KATO III (Gastric) | 0.073 | [5] | |
| pym-5 | Not specified | Weak | HCT116 (Colon) | >50% inhibition | [2] |
| HepG2 (Liver) | >50% inhibition | [2] |
Table 2: Pyrazole-Carboxamides as Carbonic Anhydrase Inhibitors
| Compound ID | Target Isoenzyme | Kᵢ (µM) | Reference |
| 6a | hCA I | 0.063 | [1] |
| hCA II | 0.007 | [1] | |
| 6b | hCA I | 3.368 | [1] |
| hCA II | 4.235 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the corresponding carboxylic acid to the acid chloride.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be used in the next step without further purification.
Protocol 2: General Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamides
This protocol outlines the general procedure for the amide coupling reaction between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1-1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine (1 equivalent) and the base (1.5-2 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,5-dimethyl-1H-pyrazole-3-carboxamide derivative.
Protocol 3: Synthesis of an Androgen Receptor Modulator Derivative
This protocol is adapted from a patented procedure for the synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid {2-[5-(3,4-dichlorophenyl)furan-2-yl]ethyl}amide, demonstrating the utility of the pyrazole core in generating AR modulators.[6] While the original patent utilizes the carboxylic acid with coupling agents, this can be considered equivalent to using the pre-formed acid chloride.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (100 mg, 0.71 mmol)
-
1-(2-Aminoethyl)-2,5-bis(3,4-dichlorophenyl)pyrrole hydrochloride (or a similar amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (205 mg, 1.1 mmol)
-
Hydroxybenzotriazole (HOBt) (145 mg, 1.1 mmol)
-
Diisopropylethylamine (DIPEA) (0.38 ml, 2.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (6 ml)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (100 mg, 0.71 mmol) in dry DMF (2 ml).
-
Add EDCl (205 mg, 1.1 mmol), HOBt (145 mg, 1.1 mmol), and DIPEA (0.19 ml, 1.1 mmol) at room temperature.
-
Stir the solution for 30 minutes.
-
In a separate flask, dissolve 2-[5-(3,4-dichlorophenyl)furan-2-yl]ethylamine hydrochloride (313 mg, 1.1 mmol) in a mixture of dry DMF (4 ml) and DIPEA (0.19 ml, 1.1 mmol).
-
Add the amine solution to the activated carboxylic acid solution at room temperature.
-
Stir the reaction mixture overnight.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic phase with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.
Signaling Pathways and Mechanisms of Action
Androgen Receptor Signaling Pathway
Derivatives of this compound can be designed to modulate the androgen receptor (AR) signaling pathway, which is crucial in the development and progression of prostate cancer. The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT).[7]
Caption: Androgen Receptor Signaling and Therapeutic Intervention.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening newly synthesized pyrazole derivatives for their kinase inhibitory activity.
Caption: Workflow for Kinase Inhibitor Discovery.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its straightforward reactivity allows for the efficient synthesis of diverse libraries of pyrazole-3-carboxamides. The demonstrated biological activities of these derivatives, particularly as androgen receptor modulators, kinase inhibitors, and carbonic anhydrase inhibitors, highlight the significant potential of this scaffold in the development of novel therapeutics for a wide range of diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of this promising heterocyclic building block.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9657003B2 - Androgen receptor modulating compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: N-acylation of Sulfonamides with 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the N-acylation of sulfonamides using 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride. This reaction is a valuable tool for the synthesis of N-acylsulfonamides, a class of compounds with significant interest in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. The protocols provided are based on established methodologies for the acylation of sulfonamides with acyl chlorides.
Introduction
N-acylsulfonamides are a prominent structural motif in a variety of biologically active molecules and approved drugs. Their acidity is comparable to that of carboxylic acids, allowing them to act as bioisosteres with improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability. The synthesis of N-acylsulfonamides is a key step in the development of new therapeutic agents. The N-acylation of sulfonamides with an acyl chloride, such as this compound, is a direct and efficient method for the formation of the desired N-acylsulfonamide bond. Pyrazole moieties are also common in pharmacologically active compounds, and their incorporation can lead to novel derivatives with unique biological activities.[1]
Chemical Reaction
The overall chemical transformation is depicted below:
Caption: General reaction scheme for the N-acylation of a sulfonamide.
Experimental Protocols
This section outlines the necessary protocols for the synthesis of the acylating agent and the subsequent N-acylation reaction.
Protocol 1: Synthesis of this compound
The acylating agent, this compound, can be readily prepared from the corresponding carboxylic acid.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry reaction vessel, place 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (SOCl₂), typically 3.0 to 5.0 equivalents. The thionyl chloride can also serve as the solvent.
-
Heat the reaction mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This is typically done using a rotary evaporator with a suitable trap for the corrosive and toxic vapors.
-
The resulting crude this compound can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Protocol 2: General Procedure for N-acylation of Sulfonamides
This protocol is a general method and may require optimization for specific sulfonamide substrates.
Materials:
-
A sulfonamide (primary or secondary)
-
This compound
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N), Pyridine, or Diisopropylethylamine (DIPEA))
-
Round-bottom flask with a magnetic stirrer and a nitrogen or argon inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 equivalent) and dissolve it in a suitable anhydrous aprotic solvent (e.g., THF or DCM).
-
Add a base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution and stir for 10-15 minutes at room temperature. For primary sulfonamides, 2.0 equivalents of base may be beneficial.
-
-
Acylation:
-
Dissolve this compound (1.0-1.2 equivalents) in a small amount of the same anhydrous solvent.
-
Add the solution of the acyl chloride dropwise to the stirred solution of the sulfonamide and base at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (for THF, the boiling point is ~66°C). A study on a similar system suggests refluxing for approximately 5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If THF was used as the solvent, evaporate it under reduced pressure.[1]
-
Add water to the residue and, if necessary, adjust the pH to be slightly acidic with dilute HCl to protonate any remaining base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude N-acylsulfonamide.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of sulfonamides.
Caption: Workflow for the N-acylation of sulfonamides.
Data Presentation
The following table summarizes typical reaction conditions and expected yields based on analogous reactions reported in the literature.[1] Please note that these are representative examples and actual results may vary depending on the specific sulfonamide used.
| Sulfonamide Substrate (Example) | Acylating Agent | Solvent | Base | Reaction Time (h) | Yield (%) |
| Sulfanilamide | Pyrazole-3-carbonyl chloride derivative | THF | - | 5 | 70-85 |
| Toluenesulfonamide | Pyrazole-3-carbonyl chloride derivative | THF | - | 5 | 75-90 |
| Methanesulfonamide | Pyrazole-3-carbonyl chloride derivative | THF | - | 5 | 65-80 |
Characterization of N-acylsulfonamides
The synthesized N-(1,5-dimethyl-1H-pyrazole-3-carbonyl)sulfonamides can be characterized using standard spectroscopic techniques.
Infrared (IR) Spectroscopy:
-
N-H stretch: A peak in the region of 3400-3200 cm⁻¹ may be present for primary N-acylsulfonamides.[1]
-
C=O stretch (amide): A strong absorption band is expected in the range of 1700-1650 cm⁻¹.
-
SO₂ stretch (sulfonamide): Two characteristic strong absorption bands are expected for the asymmetric and symmetric stretching of the SO₂ group, typically in the ranges of 1380-1320 cm⁻¹ and 1170-1140 cm⁻¹, respectively.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
The N-H proton of the acylsulfonamide group typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).[1]
-
Signals corresponding to the methyl groups on the pyrazole ring (at positions 1 and 5) will be present.
-
The proton on the pyrazole ring (at position 4) will also be observed.
-
Signals corresponding to the protons of the sulfonamide R and R' groups will be present in their expected regions.
-
-
¹³C NMR:
-
The carbonyl carbon of the amide is expected to appear in the range of δ 160-175 ppm.[1]
-
Signals for the carbons of the pyrazole ring and the methyl groups will be present.
-
Signals for the carbons of the sulfonamide R and R' groups will be observed.
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), which will confirm the molecular weight of the synthesized N-acylsulfonamide.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the acyl chloride.
-
Increase the amount of base or try a stronger, non-nucleophilic base.
-
Increase the reaction time or temperature, while monitoring for decomposition.
-
Ensure the sulfonamide is sufficiently deprotonated before adding the acyl chloride.
-
-
Incomplete Reaction:
-
Increase the stoichiometry of the acyl chloride slightly (e.g., to 1.2 equivalents).
-
Extend the reaction time.
-
-
Side Products:
-
Di-acylation of primary sulfonamides can occur. Using a controlled amount of the acylating agent and a suitable base can minimize this.
-
Hydrolysis of the acyl chloride is a common side reaction if moisture is present.
-
By following these detailed protocols and application notes, researchers can effectively synthesize and characterize a variety of N-acylsulfonamides derived from this compound for applications in drug discovery and development.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
Experimental procedure for reaction with substituted anilines
Aniline and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, finding extensive applications in the pharmaceutical, agrochemical, and materials science industries. These aromatic amines serve as versatile nucleophiles and precursors in numerous chemical transformations. This document provides detailed experimental procedures for several key reactions involving substituted anilines, tailored for researchers, scientists, and professionals in drug development. The protocols outlined include the synthesis of imines (Schiff bases), Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. They are commonly synthesized through the condensation reaction of a primary amine, such as a substituted aniline, with an aldehyde or ketone.[1][2][3] This reaction is often reversible and can be driven to completion by removing the water formed during the reaction. However, in cases where the product is highly conjugated and stable, the reaction can proceed in high yield without the explicit removal of water.[1]
General Reaction Scheme
The reaction involves the nucleophilic attack of the aniline on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.
Caption: General workflow for the synthesis of imines from substituted anilines and aldehydes.
Experimental Protocol: Synthesis of Benzalaniline
This protocol describes the solvent-free synthesis of benzalaniline from aniline and benzaldehyde, adapted from a standard laboratory procedure.[1]
Materials:
-
Aniline (9.3 g, 100 mmol)
-
Benzaldehyde (10.6 g, 100 mmol)
-
Ethanol (for washing)
-
Magnetic stirrer and stir bar
-
Round-bottom flask or beaker
-
Buchner funnel and filter paper
Procedure:
-
Weigh out equimolar amounts of aniline (9.3 g) and benzaldehyde (10.6 g) and add them to a beaker or flask.[1]
-
Place the reaction vessel on a magnetic stirrer and stir the mixture at room temperature. The reaction is typically initiated by simply mixing the two reagents.[1]
-
Continue stirring for approximately 15-20 minutes. The mixture will turn cloudy and then solidify as the product precipitates.
-
Once the reaction is complete (as indicated by the solidification), add a small amount of ethanol to the solid mass to create a slurry.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product on the filter with a small amount of cold ethanol to remove any unreacted starting materials.
-
Allow the product to air dry on the filter paper. The yield of the crude product is typically high. For instance, a reaction starting with 100 mmol of each reactant might yield around 14.1 g of benzalaniline (a 78% yield).[1]
-
The product can be further purified by recrystallization if necessary.
Data Presentation: Synthesis of 2-benzyl-N-substituted anilines
The following table summarizes the yields for the synthesis of various 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, demonstrating the scope of the imine condensation–isoaromatization reaction.[4]
| Entry | Amine (Substituent) | Product | Yield (%) |
| 1 | n-Propylamine | 4pa | 76 |
| 2 | n-Butylamine | 4pb | 82 |
| 3 | Isobutylamine | 4pc | 75 |
| 4 | n-Hexylamine | 4pd | 73 |
| 5 | Cyclohexylamine | 4pe | 68 |
Conditions: (E)-2-arylidene-3-cyclohexenone (0.2 mmol) and primary amine (2.0 mmol) were stirred in DME (2 mL) at 60 °C.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an amine with an aryl halide or pseudohalide.[5][6][7] This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions compared to older methods.[5][7]
Catalytic Cycle Diagram
The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.[5][7][8] Key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure
This is a general protocol for the palladium-catalyzed amination of aryl bromides with various amines.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Phosphine ligand (e.g., XPhos, 8 mol %)
-
Base (e.g., NaOtBu, 2.1 mmol)
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can range from a few hours to 24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Yields
The following table shows the yields for the coupling of various amines with bromobenzene, demonstrating the optimization of reaction conditions.[9]
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | Dioxane | 100 | 24 | 93 |
| 2 | Diphenylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 95 |
| 3 | Phenoxazine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | 88 |
| 4 | Phenothiazine | [Pd(allyl)Cl]₂ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 91 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[10] Unlike typical nucleophilic substitutions, the SNAr reaction does not follow an SN1 or SN2 mechanism.[10][11] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[11][12]
SNAr Workflow Diagram
The workflow illustrates the key requirements and steps for a successful SNAr reaction.
Caption: Logical workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Experimental Protocol: General Procedure for SNAr with Anilines
This protocol describes a general procedure for the reaction between an activated aryl halide and a substituted aniline.[12]
Materials:
-
Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene) (5-50 mmol)
-
Substituted aniline (equimolar amount, 5-50 mmol)
-
Base (e.g., K₂CO₃, 1.5-2 equivalents)
-
Solvent (e.g., Ethanol, DMSO)
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, combine the activated aryl halide (1 eq.), the substituted aniline (1 eq.), and the base (1.5-2 eq.).
-
Add the solvent (e.g., ethanol) to the flask.
-
Heat the reaction mixture to reflux (or an appropriate temperature, e.g., 50 °C if using DMSO) and stir for 8-24 hours.[12]
-
Monitor the reaction's progress using TLC.
-
After completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration. Often, aniline derivatives can be precipitated by adjusting the pH of the solution.[12]
-
If the product is soluble, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove the base and other inorganic salts.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo.[12]
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation: Basicity of Substituted Anilines
The reactivity of anilines as nucleophiles is directly related to their basicity, which is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase basicity (higher pKa), while electron-withdrawing groups (EWGs) decrease it (lower pKa).[13][14] This data is crucial for predicting reactivity in SNAr and other reactions.
| Substituent (para-) | Hammett Constant (σp) | pKa |
| -NH₂ | -0.66 | 6.08 |
| -OCH₃ | -0.27 | 5.34 |
| -CH₃ | -0.17 | 5.08 |
| -H | 0.00 | 4.60 |
| -Cl | 0.23 | 3.98 |
| -Br | 0.23 | 3.91 |
| -CN | 0.66 | 1.74 |
| -NO₂ | 0.78 | 1.00 |
Table adapted from BenchChem Application Notes.[14] This table illustrates the inverse relationship between the electron-withdrawing strength of the substituent and the basicity of the aniline.[14]
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 3. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. fishersci.se [fishersci.se]
- 13. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride as a Key Intermediate for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride as a pivotal intermediate in the development of modern agrochemicals. The protocols outlined below are intended to guide researchers in the synthesis of potent fungicidal and insecticidal agents based on the pyrazole carboxamide scaffold.
Introduction
This compound is a reactive acyl chloride that serves as a crucial building block for a significant class of agrochemicals: the pyrazole carboxamides. These compounds have demonstrated broad-spectrum efficacy as fungicides and insecticides, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of target organisms. This mode of action disrupts cellular respiration, leading to a cessation of growth and eventual death of the fungus or insect. The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the development of targeted and highly active agrochemical agents.
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. The most common and efficient method involves the use of thionyl chloride (SOCl₂), which converts the carboxylic acid to the more reactive acyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or other suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically a solid or oil and is often used in the subsequent step without further purification.
Application in Agrochemical Synthesis: Pyrazole Carboxamides
The primary application of this compound in the agrochemical industry is in the synthesis of N-substituted pyrazole-3-carboxamides. The acyl chloride readily reacts with various primary and secondary amines to form a stable amide bond, allowing for the introduction of diverse functionalities that modulate the biological activity of the final compound.
General Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamides
Materials:
-
This compound
-
Substituted amine (e.g., a substituted aniline or aliphatic amine) (1.0-1.2 eq)
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography (for purification)
Procedure:
-
Dissolve the substituted amine (1.0-1.2 eq) and the tertiary amine base (1.5-2.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of the acyl chloride to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 1,5-Dimethyl-1H-pyrazole-3-carboxamide.
Biological Activity of 1,5-Dimethyl-1H-pyrazole-3-carboxamide Derivatives
The biological activity of agrochemicals derived from this compound is highly dependent on the nature of the substituent introduced via the amide bond. The following tables summarize representative quantitative data for the fungicidal and insecticidal activities of various N-substituted 1,5-dimethyl-1H-pyrazole-3-carboxamides reported in scientific literature.
Table 1: Fungicidal Activity of Representative 1,5-Dimethyl-1H-pyrazole-3-carboxamides
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| A | Rhizoctonia solani | 0.37 | [1] |
| B | Alternaria porri | 2.24 | [1] |
| C | Marssonina coronaria | 3.21 | [1] |
| D | Cercospora petroselini | 10.29 | [1] |
| E | Gibberella zeae | >50 | [2] |
| F | Fusarium oxysporum | >50 | [2] |
Table 2: Insecticidal Activity of Representative 1,5-Dimethyl-1H-pyrazole-3-carboxamides
| Compound ID | Target Insect | LC₅₀ (µg/mL) | Reference |
| G | Plutella xylostella | 24.2 - 569.8 | [3] |
| H | Aphis craccivora | 8.1 - 225.3 | [3] |
| I | Tetranychus cinnabarinus | 107.2 - 540.4 | [3] |
Signaling Pathways and Workflows
The development of agrochemicals from this compound follows a logical workflow, from synthesis to biological evaluation. The mode of action of the resulting pyrazole carboxamides involves the disruption of a key metabolic pathway in the target organisms.
References
Application Notes and Protocols: One-Pot Synthesis of Pyrazole Derivatives from 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride is a highly reactive and versatile building block in medicinal chemistry and drug discovery. Its activated acyl group readily undergoes nucleophilic acyl substitution, providing a straightforward route to a diverse range of pyrazole-3-carboxamide, ester, and ketone derivatives. The 1,5-dimethylpyrazole moiety is a common scaffold in many biologically active compounds, valued for its metabolic stability and ability to participate in various intermolecular interactions with biological targets. This document provides detailed protocols for the one-pot synthesis of pyrazole derivatives, starting from the in-situ generation of this compound from its corresponding carboxylic acid.
Synthetic Overview
The general strategy for the one-pot synthesis of pyrazole derivatives from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid involves two key steps performed in a single reaction vessel without the isolation of the intermediate acid chloride.
-
Activation of the Carboxylic Acid: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is treated with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive this compound in situ.
-
Nucleophilic Acyl Substitution: A suitable nucleophile, such as an amine, alcohol, or organometallic reagent, is then introduced to the reaction mixture. This nucleophile attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding amide, ester, or ketone derivative with the expulsion of hydrogen chloride. A base is often added to neutralize the HCl byproduct.
This one-pot approach offers several advantages, including reduced reaction time, simplified workup procedures, and higher overall yields by avoiding the isolation of the often moisture-sensitive acid chloride intermediate.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamides
This protocol details the synthesis of pyrazole-3-carboxamides via the in-situ formation of the acid chloride followed by reaction with a primary or secondary amine.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Add anhydrous DCM or toluene (approximately 10 mL per gram of carboxylic acid).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM with oxalyl chloride and a catalytic amount of DMF) for 1-3 hours, or until the evolution of gas ceases and the mixture becomes a clear solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acid chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data Summary
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Ammonia (aqueous) | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | 81 | [1] |
| 2 | Acetanilide | N-acetyl-N-phenyl-1,5-dimethyl-1H-pyrazole-3-carboxamide | 71 | [2] |
| 3 | p-Methylacetanilide | N-acetyl-N-(p-tolyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | 70 | [2] |
| 4 | p-Chloroacetanilide | N-acetyl-N-(4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | 73 | [2] |
Note: Yields are for isolated products after purification.
Protocol 2: General One-Pot Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylates (Esters)
This protocol outlines a general procedure for the synthesis of pyrazole-3-carboxylate esters.
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or xylene
-
Desired alcohol (e.g., methanol, ethanol, n-pentyl alcohol)
-
Pyridine (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Follow steps 1-4 from Protocol 1 for the in-situ generation of this compound.
-
Cool the reaction mixture to room temperature.
-
Add the desired alcohol (1.5-2.0 eq) to the reaction mixture, followed by a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux for 3-6 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Quantitative Data Summary
| Entry | Alcohol | Product | Yield (%) | Reference |
| 1 | n-Pentyl alcohol | n-Pentyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | 64 | [3] |
Note: The provided reference uses a different pyrazole scaffold, but the methodology is applicable. The yield is representative.
Visualizations
Caption: General workflow for the one-pot synthesis of pyrazole derivatives.
Caption: Reaction pathway for one-pot amide synthesis.
Conclusion
The one-pot synthesis of pyrazole derivatives from this compound, generated in situ from its corresponding carboxylic acid, is an efficient and versatile method for the rapid generation of compound libraries for drug discovery and development. The protocols provided herein offer a solid foundation for researchers to synthesize a wide array of pyrazole-3-carboxamides and esters. These methods are amenable to a variety of nucleophiles and can be adapted for the synthesis of other derivatives, contributing to the expansion of the chemical space around this privileged scaffold.
References
Application Notes and Protocols: Synthesis and Evaluation of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of carbonic anhydrase (CA) inhibitors, crucial compounds in therapeutic areas such as glaucoma, epilepsy, and oncology.[1][2] This document outlines detailed protocols for the synthesis of representative CA inhibitors, their in vitro evaluation, and summarizes key structure-activity relationship (SAR) data.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] In humans, various CA isoforms are involved in essential physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][4] Dysregulation of CA activity is implicated in several pathologies. For instance, isoforms hCA II and IV are targets for antiglaucoma agents due to their role in aqueous humor secretion, while the transmembrane isoforms hCA IX and XII are validated targets for anticancer therapies due to their overexpression in hypoxic tumors.[1][5][6]
The primary and most studied class of CA inhibitors are the sulfonamides, characterized by an aromatic or heteroaromatic ring appended to a sulfonamide group.[1][7] The development of isoform-specific inhibitors remains a significant challenge due to the high structural homology among the different CA active sites.[2]
Synthesis of Carbonic Anhydrase Inhibitors
A common strategy for synthesizing novel CA inhibitors involves the modification of a core scaffold known to interact with the enzyme's active site. The following protocols describe the synthesis of two distinct classes of CA inhibitors: sulfonamide-based compounds and sulfonyl semicarbazides.
Protocol 1: Synthesis of Amide Derivatives of 4-Chloro-3-sulfamoylbenzoic Acid
This protocol details a common method for synthesizing amide derivatives from 4-chloro-3-sulfamoylbenzoic acid using carbodiimide coupling agents.[1]
Materials:
-
4-Chloro-3-sulfamoylbenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Desired amine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-sulfamoylbenzoic acid (1.0 equivalent) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.
-
Add EDC (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-20 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).[1]
Protocol 2: Synthesis of Novel Sulfonyl Semicarbazides
This protocol outlines the synthesis of a series of sulfonyl semicarbazide derivatives, which have shown high potency and selectivity against certain hCA isoforms.[8][9][10]
Materials:
-
Substituted benzenesulfonyl chloride
-
Semicarbazide hydrochloride
-
Pyridine
-
Anhydrous ethanol
Procedure:
-
To a solution of semicarbazide hydrochloride (1.0 equivalent) in pyridine, add the substituted benzenesulfonyl chloride (1.0 equivalent) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure sulfonyl semicarbazide.
-
Characterize the structure of the synthesized compounds by spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry.
Biological Evaluation of Carbonic Anhydrase Inhibitors
The inhibitory activity of synthesized compounds against various CA isoforms is typically evaluated using a stopped-flow CO2 hydrase assay or a colorimetric esterase assay.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Assay)
This protocol describes a high-throughput compatible method to screen and characterize CA inhibitors based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[11]
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Acetazolamide (standard CA inhibitor)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA)
-
Dimethyl sulfoxide (DMSO) or acetonitrile
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: Dissolve CA in cold Assay Buffer (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.
-
CA Working Solution: Dilute the CA stock solution to the desired concentration with cold Assay Buffer just before use.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO (prepare fresh daily).
-
Inhibitor Stock Solutions: Dissolve test compounds and acetazolamide in DMSO to a high concentration (e.g., 10 mM).
-
Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in the Assay Buffer.
-
-
Assay Protocol:
-
Set up the 96-well plate as follows (perform all measurements in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) for the substrate is known.
-
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative carbonic anhydrase inhibitors against various human CA isoforms.
Table 1: Inhibition Data for Novel Sulfonyl Semicarbazides against hCA Isoforms (Ki, nM) [8][9][10]
| Compound | R-group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5 | H | 41.2 | 5.2 | 73.9 | 0.68 |
| 6 | 4-F | 82.3 | 10.8 | 38.7 | 0.79 |
| 7 | 4-Cl | 40.2 | 7.5 | 28.5 | 0.59 |
| 8 | 4-Br | 45.8 | 6.9 | 20.5 | 0.61 |
| 9 | 4-Me | 43.1 | 8.1 | 31.2 | 0.72 |
| 10 | 4-NO2 | 48.9 | 9.3 | 20.5 | 0.65 |
| Acetazolamide | - | 250 | 12 | 25 | 5.7 |
Table 2: Inhibition Data for 1,3,5-Trisubstituted-Pyrazolines against hCA Isoforms [3]
| Compound | IC50 hCA I (nM) | Ki hCA I (nM) | IC50 hCA II (nM) | Ki hCA II (nM) |
| 9 | 402.9 | 316.7 ± 9.6 | 458.6 | 412.5 ± 115.4 |
| 13 | 554.8 | 533.1 ± 187.8 | 620.4 | 624.6 ± 168.2 |
| 14 | 425.6 | 387.4 ± 103.2 | 498.7 | 512.3 ± 145.6 |
| Acetazolamide | 985.8 | 278.8 ± 44.3 | 489.4 | 293.4 ± 46.4 |
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate key processes in the development and mechanism of action of carbonic anhydrase inhibitors.
Caption: General workflow for the synthesis of carbonic anhydrase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbonic anhydrase inhibitors: design, synthesis, and biological evaluation of novel sulfonyl semicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Pyrazolo-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo-3-carboxamide derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These scaffolds are integral to the development of novel therapeutic agents, demonstrating potential as anticancer, antifungal, anti-inflammatory, and enzyme-inhibiting molecules.[1][2] Their biological versatility stems from the pyrazole core, which can be readily functionalized to modulate activity and selectivity against various biological targets. This document provides a comprehensive overview of the general procedures for the synthesis of pyrazolo-3-carboxamide derivatives, detailed experimental protocols, and relevant biological contexts.
General Synthetic Procedures
The synthesis of pyrazolo-3-carboxamide derivatives typically commences from a corresponding pyrazole-3-carboxylic acid or its ester. The most prevalent and straightforward method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation. An alternative approach is the direct coupling of the carboxylic acid with an amine using a suitable coupling agent.
A common synthetic pathway involves the following key steps:
-
Formation of Pyrazole-3-carboxylic Acid: This can be achieved through various methods, including the cyclocondensation of a β-dicarbonyl compound with a hydrazine, followed by oxidation or hydrolysis of an ester group.[3][4]
-
Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is often converted to a more reactive intermediate, most commonly a pyrazole-3-carbonyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][5]
-
Amide Bond Formation: The final step is the reaction of the activated pyrazole-3-carbonyl chloride with a primary or secondary amine to form the desired pyrazolo-3-carboxamide derivative. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-3-carbonyl chloride from Pyrazole-3-carboxylic acid
This protocol describes the conversion of a pyrazole-3-carboxylic acid to its corresponding acid chloride, a key intermediate for the synthesis of pyrazolo-3-carboxamides.
Materials:
-
Pyrazole-3-carboxylic acid derivative
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or solventless)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with the pyrazole-3-carboxylic acid (1 equivalent), add an excess of thionyl chloride (SOCl₂) (e.g., 3 equivalents).[5] Alternatively, the acid can be dissolved in an anhydrous solvent like THF, and oxalyl chloride (1.5 equivalents) with a catalytic amount of DMF can be added at 0 °C.[8]
-
The reaction mixture is then heated to reflux for a period of 2 to 5 hours.[1][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess thionyl chloride or oxalyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
-
The resulting crude pyrazole-3-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of Pyrazolo-3-carboxamide from Pyrazole-3-carbonyl chloride and an Amine
This protocol details the final amidation step to produce the target pyrazolo-3-carboxamide derivative.
Materials:
-
Pyrazole-3-carbonyl chloride derivative
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), xylene, or pyridine)[1][6][8]
-
Base (e.g., triethylamine, pyridine, or aqueous ammonia)[6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
The crude pyrazole-3-carbonyl chloride (1 equivalent) is dissolved in a suitable anhydrous solvent such as THF or xylene.[1][6]
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of the desired amine (1 to 2 equivalents) and a base like triethylamine or pyridine (if the amine is not used in excess) in the same solvent is added dropwise to the cooled solution of the acid chloride with stirring.[6] Alternatively, aqueous ammonia can be added for the synthesis of the primary amide.[6]
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, continuing to stir for several hours (typically 4-24 hours).[6] The reaction can also be conducted at reflux for a few hours.[1]
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up. This may involve filtering off any precipitate, washing the organic layer with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography to afford the pure pyrazolo-3-carboxamide derivative.[6]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Pyrazolo-3-carboxamide Synthesis
| Starting Material (Pyrazole-3-carboxylic acid derivative) | Amine | Chlorinating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | Ammonia | SOCl₂ | NH₃-H₂O | 2 h (reflux for acid chloride) | 81 | [5] |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Various sulfonamides | SOCl₂ | THF | 5 h (reflux) | High | [1] |
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Aqueous ammonia | Not specified (acid chloride used) | Xylene | 24 h (ice-water) | Not specified | [6] |
| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Butyl amine | Not specified (acid chloride used) | Not specified | 4 h (reflux) | Not specified | [6] |
| 4-nitro-1H-pyrazole-3-carboxylic acid | Various amines | Oxalyl chloride | Pyridine/THF | 6 h (25 °C) | Not specified | [8] |
Visualizations
Synthetic Workflow
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. asianpubs.org [asianpubs.org]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride Synthesis
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize the synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride from its corresponding carboxylic acid, improving both yield and purity.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields typically stem from a few key areas:
-
Presence of Moisture: this compound is highly reactive and will readily hydrolyze back to the starting carboxylic acid in the presence of water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Incomplete Reaction: The conversion may be incomplete. This can be caused by insufficient reagent, low reaction temperature, or inadequate reaction time. Ensure at least a stoichiometric amount of the chlorinating agent is used; often, a slight to moderate excess is beneficial.[1] For thionyl chloride, reflux temperatures are typically required to drive the reaction to completion.[2]
-
Degradation of Product: The product is thermally sensitive and can degrade during prolonged heating or harsh work-up conditions. Minimize the time at high temperatures and use vacuum distillation at the lowest possible temperature to remove excess reagents.
-
Side Reactions: Although the pyrazole ring is generally stable under these conditions, aggressive heating or highly acidic conditions (from byproduct HCl) could potentially lead to side reactions. In some cases with substituted pyrazoles, thionyl chloride has been known to promote dimerization or other unexpected reactions.[3]
Q2: How can I effectively remove residual thionyl chloride (SOCl₂) or oxalyl chloride after the reaction?
Both excess thionyl chloride (b.p. 76 °C) and oxalyl chloride (b.p. 63-64 °C) are volatile and can be removed under reduced pressure.
-
Thionyl Chloride: Due to its higher boiling point, it is often removed by distillation, followed by co-evaporation with an inert, anhydrous solvent like toluene or dichloromethane (DCM) under vacuum to azeotropically remove the final traces.[4]
-
Oxalyl Chloride: Its lower boiling point makes it easier to remove on a rotary evaporator.[4] For both, ensuring a good vacuum and an efficient trap is crucial. The crude acid chloride is often sufficiently pure for subsequent steps, avoiding the need for high-vacuum distillation of the product itself, which can lead to degradation.
Q3: I'm observing an impurity with a similar polarity to my starting material. What could it be?
The most likely impurity is the starting material, 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid, resulting from either an incomplete reaction or hydrolysis of the product during work-up or analysis (e.g., on a TLC plate). To confirm, you can carefully quench a small sample of the crude reaction mixture with anhydrous methanol, which will convert the desired acid chloride into the corresponding methyl ester. Any remaining starting material (the carboxylic acid) will be easily distinguishable from the ester by TLC or LC-MS analysis.
Q4: Are there alternative reagents to thionyl chloride, and what are their advantages?
Yes, oxalyl chloride is a common and effective alternative.[2]
-
Advantages of Oxalyl Chloride: Reactions can often be run at room temperature or even lower, which is ideal for sensitive substrates.[5] The byproducts (CO, CO₂, HCl) are all gaseous, which simplifies work-up. It is often considered a milder and more selective reagent.[6]
-
Disadvantages: It is more expensive than thionyl chloride.[6] The reaction requires a catalytic amount of N,N-dimethylformamide (DMF), and the combination can form a potent carcinogen as a minor byproduct, requiring careful handling.[6]
Phosphorus pentachloride (PCl₅) is another alternative, but the solid byproduct (POCl₃) can complicate purification.[7]
Q5: My product appears dark or tarry after the reaction. What causes this?
Charring or darkening can occur if the reaction is heated for too long or at too high a temperature, leading to decomposition. The pyrazole ring itself may be susceptible to degradation under harsh conditions. Using a milder reagent like oxalyl chloride at lower temperatures can often prevent this.[5] Alternatively, if using thionyl chloride, consider running the reaction in a high-boiling inert solvent (e.g., toluene) rather than neat to better control the temperature.
Visualized Reaction and Troubleshooting Workflow
The following diagrams illustrate the general reaction pathway and a logical workflow for troubleshooting common issues.
References
- 1. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Oxalyl Chloride vs. Thionyl Chloride: The Ultimate Comparison for Acid Chloride Synthesis - Wolfa [wolfabio.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride and its reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most common side reaction is the hydrolysis of the carbonyl chloride back to the corresponding carboxylic acid, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. This occurs in the presence of water. Other potential side reactions depend on the nucleophile used and the reaction conditions. With amine nucleophiles, over-acylation or side reactions at the pyrazole nitrogen (though less likely due to aromaticity) can occur under harsh conditions. With alcohols, incomplete conversion to the ester is a common issue.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using anhydrous solvents, drying glassware thoroughly, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a scavenger for HCl, such as a non-nucleophilic base (e.g., triethylamine or pyridine), can also help drive the reaction to completion and minimize the reverse reaction.
Q3: My reaction with a primary amine is giving me a low yield of the desired amide. What could be the problem?
A3: A low yield in the amidation reaction could be due to several factors:
-
Hydrolysis of the starting material: As mentioned, any moisture will lead to the formation of the unreactive carboxylic acid.
-
Stoichiometry: Ensure you are using the correct molar ratio of the amine and the carbonyl chloride. An excess of the amine is often used to act as a base and drive the reaction forward.
-
Reaction temperature: The reaction may require heating to go to completion. However, excessive heat can lead to degradation.
-
Purity of reagents: Impurities in either the carbonyl chloride or the amine can interfere with the reaction.
Q4: I am observing an unexpected peak in my NMR spectrum after reacting this compound with a secondary amine. What could it be?
A4: An unexpected peak could be a salt of the secondary amine. The reaction produces HCl as a byproduct, which will react with the basic secondary amine to form a hydrochloride salt. This can often be removed by a basic workup. Another possibility, though less common, is a side product from a reaction with impurities or the solvent.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Amide/Ester Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (amine/alcohol).
-
The major product isolated is the 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water | Ensure all glassware is oven-dried. Use anhydrous solvents. Handle the hygroscopic this compound in a glovebox or under an inert atmosphere. |
| Inadequate Reaction Temperature | Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). For less reactive nucleophiles, refluxing in a suitable solvent may be necessary.[1] |
| Incorrect Stoichiometry | For amine nucleophiles, use a slight excess (1.1-1.5 equivalents) of the amine. Alternatively, use one equivalent of the amine and at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. |
| Poor Quality of Reagents | Ensure the this compound is fresh or has been stored properly under anhydrous conditions. Purify the nucleophile if necessary. |
Problem 2: Formation of Multiple Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that are not the starting materials or the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Over-acylation of Primary Amines | This can occur if the reaction conditions are too harsh or if there is an excess of the carbonyl chloride. Use a controlled stoichiometry and add the carbonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) before warming up. |
| Reaction with Solvent | Some solvents can react with acyl chlorides under certain conditions (e.g., alcohols). Use an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. |
| Degradation of Starting Material/Product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress and stop it once the starting material is consumed. |
Experimental Protocols
General Protocol for the Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamides
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., DCM or THF).
-
Addition of Carbonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for the Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylates (Esters)
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a base such as pyridine (1.2 eq.) in an anhydrous solvent (e.g., DCM or THF).
-
Addition of Carbonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the alcohol solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Gentle heating may be required for less reactive alcohols.[2]
-
Workup: Dilute the reaction mixture with an organic solvent and wash with water, dilute HCl (to remove pyridine), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Reactions of Substituted Pyrazole-3-Carbonyl Chlorides with Nucleophiles.
| Nucleophile | Solvent | Base | Temperature | Yield (%) | Reference |
| Acetanilide | Xylene | - | Reflux | 71 | [1] |
| p-Methylacetanilide | Toluene | - | Reflux | 70 | [1] |
| p-Nitroacetanilide | Xylene | - | Reflux | 69 | [1] |
| Methyl Alcohol | - | Pyridine (cat.) | Reflux | 66 | [2] |
| Ethyl Alcohol | - | Pyridine (cat.) | Reflux | 65 | [2] |
Note: The yields are for different substituted pyrazole-3-carbonyl chlorides and are provided as a general reference.
Visualizations
Caption: Main reaction pathway and common side reaction.
Caption: Troubleshooting workflow for common issues.
Caption: Factors leading to undesirable reaction outcomes.
References
Technical Support Center: Purification of Products from 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include unreacted starting materials (e.g., the amine nucleophile), the hydrolyzed acid chloride (1,5-Dimethyl-1H-pyrazole-3-carboxylic acid), and potential side-products from degradation or excess reagents.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: "Oiling out" can occur when the compound precipitates above its melting point.[1] To address this, you can try increasing the solvent volume, ensuring the solution cools very slowly, changing the solvent system, or using a seed crystal of the pure product to induce crystallization.[1]
Q3: How can I improve the yield of my recrystallization?
A3: To improve recrystallization yield, use the minimum amount of hot solvent necessary to dissolve your crude product.[1] Ensure the solution is cooled thoroughly to maximize precipitation. Also, minimizing the number of transfers and ensuring complete collection of the crystals will help.
Q4: What are some common solvent systems for column chromatography of pyrazole derivatives?
A4: Typical solvent systems for column chromatography of pyrazole derivatives are mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or tetrahydrofuran.[2][3] The specific ratio will depend on the polarity of your product.
Q5: Can I use an aqueous workup to purify my pyrazole carboxamide product?
A5: Yes, an aqueous workup is a common initial purification step. This typically involves extracting the product into an organic solvent like ethyl acetate, washing with water and brine, and then drying the organic layer.[4] This will help remove water-soluble impurities.
Troubleshooting Guides
Issue 1: Presence of Starting Material in the Final Product
Symptoms:
-
TLC analysis shows a spot corresponding to the starting amine or this compound.
-
NMR spectrum shows peaks corresponding to the starting materials.
Possible Causes:
-
Incomplete reaction.
-
Incorrect stoichiometry of reactants.
Solutions:
-
Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.
-
Reagent Stoichiometry: If the reaction is incomplete, consider adding a slight excess of the this compound.
-
Purification:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials.[3][5]
-
Recrystallization: If the solubility profiles of the product and starting materials are sufficiently different, recrystallization can be effective.[1]
-
Acid/Base Wash: If the unreacted starting material is an amine, a wash with a dilute acid (e.g., 1M HCl) during the aqueous workup can help remove it.
-
Issue 2: Presence of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid as a byproduct
Symptoms:
-
An additional spot on TLC.
-
Characteristic carboxylic acid peaks in the IR and NMR spectra.
Possible Causes:
-
Hydrolysis of the starting this compound due to moisture in the reaction.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction.
-
Purification:
-
Base Wash: During the aqueous workup, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.
-
Column Chromatography: The carboxylic acid byproduct is typically more polar than the amide product and can be separated by column chromatography.
-
Issue 3: Low Yield of Purified Product
Symptoms:
-
Significantly lower than expected mass of the final, pure product.
Possible Causes:
-
Product loss during extraction and washing steps.
-
Using an excessive amount of solvent during recrystallization.[1]
-
Incomplete precipitation during crystallization.
-
Adsorption of the product onto silica gel during column chromatography.
Solutions:
-
Optimize Workup: Minimize the number of transfers. Ensure proper phase separation during extractions to avoid loss of the organic layer.
-
Optimize Recrystallization: Use the minimum amount of hot solvent required for dissolution.[1] Cool the solution slowly and then thoroughly in an ice bath to maximize crystal formation.
-
Optimize Chromatography: Choose an appropriate solvent system to ensure the product does not have an excessively low Rf value, which can lead to band broadening and loss on the column.
Experimental Protocols
Protocol 1: General Aqueous Workup for Amide Synthesis
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If a solvent like dichloromethane or ethyl acetate was used, proceed to the next step. If the reaction was run in a solvent like DMF or DMSO, dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (if excess amine is present)
-
Saturated aqueous sodium bicarbonate solution (to remove unreacted acid chloride and the hydrolyzed carboxylic acid)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) to dissolve the solid.[1]
-
If using a mixed solvent system, dissolve the crude product in a small amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.[1] Reheat to clarify.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[3]
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield Range | Notes |
| Aqueous Workup | Low to Moderate | >90% (crude) | Primarily for removing water-soluble impurities. |
| Recrystallization | High | 50-90% | Highly dependent on the compound's solubility.[1] |
| Column Chromatography | Very High | 40-85% | Effective for separating closely related compounds.[3][5] |
Visualizations
Caption: General experimental workflow for product purification.
Caption: Troubleshooting decision tree for impurity removal.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of experiments involving 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride (CAS: 49783-84-8).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterocyclic organic compound. It belongs to the pyrazole family and functions as an acyl chloride, making it a valuable reagent for synthesizing a variety of derivatives, particularly amides and esters, by introducing the 1,5-dimethyl-1H-pyrazole-3-carbonyl moiety.
Q2: What are the recommended storage conditions for this reagent?
A2: To ensure its stability and reactivity, the compound should be stored at 2-8°C under an inert atmosphere. Proper storage is critical as acyl chlorides are sensitive to moisture.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Due to its hazardous nature, comprehensive PPE is mandatory. This includes:
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Eye Protection: Goggles compliant with European Standard EN166 or equivalent.
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Hand Protection: Chemical-resistant protective gloves.
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Body Protection: A lab coat or long-sleeved clothing.
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Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a suitable respirator.
Q4: What materials are incompatible with this compound?
A4: As an acyl chloride, it is highly reactive and will decompose upon contact with water. It is also incompatible with strong oxidizing agents and strong acids. Nucleophilic reagents such as alcohols and amines will react readily, which is the basis of its intended use in synthesis.
Q5: How should I properly dispose of this chemical and its containers?
A5: Disposal must be handled by a licensed professional waste disposal service. Both the chemical and its container should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 49783-84-8 | |
| Molecular Formula | C₆H₇ClN₂O | |
| Molecular Weight | 158.59 g/mol | |
| Hazard Class | 8 (Corrosive) |
Table 2: Handling and Storage Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C | |
| Storage Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | |
| Incompatible Materials | Water, Strong Oxidizing Agents, Strong Acids | |
| GHS Signal Word | Danger |
Troubleshooting Guide
Problem: My acylation reaction has a low or no yield.
This is a common issue when working with reactive acyl chlorides. The following guide will help you troubleshoot the problem.
Figure 1: Troubleshooting workflow for low reaction yield.
Experimental Protocols
General Protocol for Amide Synthesis
This protocol provides a general methodology for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine of choice
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware, dried in an oven
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.2 equivalents) in the chosen anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Acylation: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
Visualizations
Figure 2: Recommended workflow for handling and storage.
Figure 3: General reaction pathway with nucleophiles.
Optimizing reaction conditions for 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
Here is the technical support center for optimizing reaction conditions for 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most effective reagents for converting 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid to its acid chloride? A1: The most commonly used and effective reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] Thionyl chloride is often used neat or with a solvent and driven by reflux.[1][2] Oxalyl chloride reactions are typically run at room temperature in a solvent like Dichloromethane (DCM) with a catalytic amount of Dimethylformamide (DMF).[1] Other alternatives include phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃).[3][4]
Q2: Why is it critical to use anhydrous (dry) conditions for this reaction? A2: Chlorinating agents like thionyl chloride and oxalyl chloride react vigorously with water. Any moisture present in the starting material (1,5-Dimethyl-1H-pyrazole-3-carboxylic acid), solvent, or glassware will consume the reagent and significantly reduce the yield of the desired acid chloride. Furthermore, the acid chloride product itself is sensitive to moisture and can hydrolyze back to the carboxylic acid.
Q3: My reaction mixture turned dark after refluxing with thionyl chloride. What is the cause and how can I fix it? A3: Discoloration can result from impurities in the starting carboxylic acid or from decomposition caused by excessive heating or prolonged reaction times.[5] To mitigate this, ensure the starting material is pure and carefully control the reflux temperature and duration. The crude product can often be purified by vacuum distillation or by carrying it forward into the next step where subsequent purification of the final product may be easier.
Q4: How can I remove excess chlorinating reagent after the reaction is complete? A4: Both thionyl chloride (boiling point: 76 °C) and oxalyl chloride (boiling point: 63-64 °C) are volatile. Excess reagent and the solvent can be efficiently removed under reduced pressure (vacuum).[2] This should be done in a well-ventilated fume hood as the byproducts (SO₂, HCl, CO, CO₂) are toxic and corrosive.[6]
Q5: I am performing an acylation reaction with an amine using the synthesized acid chloride and the yield is poor. What are the common causes? A5: Poor yields in subsequent acylation reactions can stem from several factors:
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Impure Acid Chloride: The acid chloride may have been partially hydrolyzed back to the carboxylic acid. It is often best to use the acid chloride immediately after its preparation.
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Absence of a Base: Acylation reactions produce HCl as a byproduct. This will protonate the amine nucleophile, rendering it unreactive. A scavenger base, such as triethylamine or pyridine, must be added (typically 1.1 to 1.5 equivalents) to neutralize the HCl.
-
Reaction Temperature: Some acylation reactions are slow at room temperature and may require gentle heating. However, excessive heat can cause decomposition.
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Solvent Choice: The reaction should be conducted in a dry, inert aprotic solvent, such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF).[7]
Q6: How can I monitor the progress of both the acid chloride formation and the subsequent acylation reaction? A6: For the conversion of the carboxylic acid to the acid chloride, the reaction is often assumed to go to completion after a set time under reflux, as monitoring can be difficult. For the subsequent acylation step, Thin Layer Chromatography (TLC) is an effective method to monitor the consumption of the starting amine and the formation of the amide product.[7]
Synthesis and Optimization Workflows
The following diagrams illustrate the standard synthesis workflow and a troubleshooting guide for common issues.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. asianpubs.org [asianpubs.org]
1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride stability and decomposition
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride (CAS: 49783-84-8).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is crucial to store this compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] The recommended storage temperature is 2-8°C to minimize degradation.[1]
Q2: What are the primary decomposition products of this compound?
A2: The primary decomposition product upon contact with water or moisture is 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and hydrogen chloride (HCl) gas.[2] Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]
Q3: Is this compound sensitive to air or moisture?
A3: Yes, this compound is highly sensitive to moisture. It readily reacts with water, leading to its decomposition.[2] Therefore, all handling should be performed under anhydrous conditions.
Q4: What are the main safety hazards associated with this compound?
A4: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Low or no yield in acylation reaction.
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Possible Cause 1: Decomposed Reagent. The carbonyl chloride may have degraded due to improper storage or handling, leading to a lower concentration of the active reagent.
-
Solution: Use a fresh bottle of the reagent or test the purity of the existing stock. Always handle the compound under an inert atmosphere and use anhydrous solvents.
-
-
Possible Cause 2: Presence of Moisture. Trace amounts of water in the reaction mixture will quench the acyl chloride.
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Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
-
-
Possible Cause 3: Inadequate Base. If the reaction involves the acylation of an amine or alcohol, an appropriate acid scavenger (e.g., triethylamine, pyridine) is necessary to neutralize the HCl generated.
-
Solution: Ensure a suitable base is used in stoichiometric or slight excess. The base should be added carefully to control the reaction temperature.
-
Issue 2: Formation of unexpected side products.
-
Possible Cause 1: Reaction with Solvent. Nucleophilic solvents (e.g., alcohols) can react with the acyl chloride.
-
Solution: Use inert, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
-
-
Possible Cause 2: Self-condensation or polymerization. While less common, highly reactive starting materials could lead to side reactions.
-
Solution: Control the reaction temperature by adding the acyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0°C).
-
Experimental Protocols
Protocol 1: Typical Acylation of an Amine
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the amine and an anhydrous aprotic solvent (e.g., DCM, THF).
-
Base Addition: Add a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the mixture. Cool the flask to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound in the same anhydrous solvent in a separate flask under nitrogen. Slowly add this solution dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Quality Check of this compound
A simple qualitative test can be performed to check for significant decomposition:
-
Carefully open the reagent bottle under a fume hood.
-
Observe the appearance of the solid. The pure compound should be a crystalline solid. Discoloration or a sticky appearance may indicate decomposition.
-
A strong smell of HCl upon opening the bottle suggests hydrolysis has occurred.
-
For a more quantitative analysis, ¹H NMR spectroscopy can be used. The presence of a significant peak corresponding to the carboxylic acid proton would indicate decomposition.
Data Presentation
Table 1: Chemical and Safety Information for this compound
| Property | Value | Reference |
| CAS Number | 49783-84-8 | [1][6][7][8][9] |
| Molecular Formula | C₆H₇ClN₂O | [1][6][7][9] |
| Molecular Weight | 158.59 g/mol | [1][6] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [1] |
| Hazard Statements | H302, H312, H314, H332 | [1] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | [1] |
Visualizations
Caption: Decomposition of this compound in the presence of water.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Safe handling workflow for this compound.
References
- 1. 49783-84-8|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]
- 7. echemi.com [echemi.com]
- 8. This compound [oakwoodchemical.com]
- 9. echemi.com [echemi.com]
How to avoid hydrolysis of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the hydrolysis of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (CAS 49783-84-8) is a heterocyclic acyl chloride.[1][2] Like other acyl chlorides, the carbonyl carbon is highly electrophilic due to the presence of two electron-withdrawing groups: the carbonyl oxygen and the chlorine atom.[3] This makes it highly susceptible to nucleophilic attack by water, a process known as hydrolysis.[3][4][5] The pyrazole ring, while generally stable, does not prevent this fundamental reactivity of the acyl chloride group.
Q2: What are the products of hydrolysis?
The hydrolysis of this compound yields 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid and hydrochloric acid (HCl).[6][7] The formation of these byproducts can be detrimental to your reaction by introducing impurities, altering the pH, and consuming your starting material, ultimately leading to lower yields and purification challenges.[8][9]
Q3: How can I detect if my this compound has hydrolyzed?
Visual inspection may reveal fuming when the container is opened, which is the HCl byproduct reacting with atmospheric moisture.[10] A change in the physical state from a solid/liquid to a more viscous or solid mixture might also indicate decomposition. For a more definitive assessment, analytical techniques such as ¹H NMR spectroscopy can be used to detect the presence of the carboxylic acid peak, or HPLC-DAD after derivatization can be employed for quantification.[11]
Troubleshooting Guide: Preventing Hydrolysis
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Low yield in acylation reaction | Hydrolysis of the starting material. | Implement rigorous anhydrous techniques. Use dry solvents, an inert atmosphere, and pre-dried glassware. Ensure your amine or alcohol substrate is also anhydrous. |
| Formation of unexpected byproducts | Reaction with water or other nucleophilic impurities. | Purify all reagents and solvents to remove water. Consider using a scavenger for HCl if it interferes with the reaction. |
| Inconsistent reaction outcomes | Variable amounts of active acyl chloride due to partial hydrolysis. | Store the reagent under optimal conditions (see storage guidelines below). If hydrolysis is suspected, it may be necessary to purify the acyl chloride by distillation or recrystallization before use, though this can be challenging. A fresh bottle is often the best solution. |
| Difficulty in product purification | Presence of the corresponding carboxylic acid. | An aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can help remove the acidic impurity. However, this should be done cautiously as it can promote further hydrolysis of any remaining acyl chloride. |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation : Work in a well-ventilated fume hood or, for highly sensitive applications, a glovebox with an inert atmosphere (Nitrogen or Argon).[7][10]
-
Equipment : Use oven-dried or flame-dried glassware and syringes. Allow them to cool to room temperature under a stream of inert gas or in a desiccator.
-
Dispensing : If the compound is a solid, briefly remove the cap in the inert atmosphere, quickly weigh the desired amount into a pre-dried flask, and immediately reseal the bottle. If it is a liquid, use a syringe with a needle that has been purged with inert gas.
-
Sealing : After dispensing, flush the headspace of the storage bottle with an inert gas before tightly resealing the cap. Wrapping the cap with Parafilm® can provide an additional barrier against atmospheric moisture.[10]
Protocol 2: Acylation Reaction under Anhydrous Conditions
-
Setup : Assemble the reaction glassware (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) and dry it thoroughly.
-
Inert Atmosphere : Purge the entire system with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagents : Use anhydrous solvents, for example by distilling from a suitable drying agent or by using commercially available dry solvents. Ensure the nucleophile (e.g., amine or alcohol) is also dry.
-
Reaction : Dissolve the nucleophile in the anhydrous solvent in the reaction flask. Slowly add the this compound (either neat or as a solution in the same anhydrous solvent) via the dropping funnel.
-
Monitoring : Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential decomposition reactions. |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces moisture and oxygen from the container headspace.[9] |
| Moisture Level in Solvents | < 50 ppm | Minimizes the primary reactant for hydrolysis. |
| Handling Environment | Fume Hood or Glovebox | Protects the user from corrosive HCl fumes and the compound from atmospheric moisture.[7][10] |
Visualizations
Caption: A logical workflow for troubleshooting low yield or impurities suspected to be from hydrolysis.
Caption: The nucleophilic addition-elimination mechanism for the hydrolysis of this compound.
References
- 1. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. nj.gov [nj.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 1,5-Dimethyl-1H-Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1,5-dimethyl-1H-pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing 1,5-dimethyl-1H-pyrazole derivatives?
A1: The choice of solvent is critical and depends on the specific polarity and substituents of the 1,5-dimethyl-1H-pyrazole derivative. Commonly effective solvents and solvent systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are frequently used for pyrazole derivatives of varying polarities.[1] For less polar derivatives, cyclohexane and petroleum ether can be effective. Water can be used for more polar or salt forms of the compounds.[1]
-
Mixed Solvent Systems: A powerful technique involves dissolving the pyrazole derivative in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Common mixed solvent systems include ethanol/water, and hexane/ethyl acetate.[1]
Q2: How can I improve the yield of my recrystallization?
A2: Low recrystallization yield is a common issue. To improve it, consider the following:
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Solvent Selection: The ideal solvent will dissolve the compound when hot but have very low solubility when cold. Ensure you are using the minimal amount of hot solvent necessary for complete dissolution.
-
Cooling Process: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can trap impurities and reduce the overall yield of pure product. Once at room temperature, cooling in an ice bath can further maximize crystal formation.[1]
-
Preventing Premature Crystallization: Ensure all glassware is pre-warmed to prevent the product from crystallizing prematurely during transfers.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is too concentrated. To address this:
-
Add a small amount of additional hot solvent to the mixture to ensure the compound remains dissolved at a higher temperature.
-
Consider using a lower-boiling point solvent system.
-
Allow the solution to cool very slowly to give the molecules adequate time to form an ordered crystal lattice.[1]
Q4: How can I remove colored impurities during recrystallization?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. However, use charcoal judiciously as it can also adsorb some of the desired product, potentially lowering the yield.
Q5: Is it possible to separate regioisomers of 1,5-dimethyl-1H-pyrazole derivatives using recrystallization?
A5: Yes, fractional recrystallization can be an effective technique for separating regioisomers, provided they have significantly different solubilities in a specific solvent system.[1] This process involves multiple, sequential recrystallization steps to enrich one isomer over the other.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and attempt to cool again.- Add a "poor" solvent dropwise to the solution to induce precipitation.- Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.- Add a seed crystal of the pure compound.[1] |
| Crystallization happens too quickly. | - The solution is too concentrated.- The cooling process is too rapid. | - Add a small amount of additional hot solvent to the dissolved compound.- Allow the flask to cool more slowly at room temperature before transferring to an ice bath. |
| The resulting crystals are impure. | - Impurities were co-precipitated or trapped within the crystal lattice. | - Ensure the solution was allowed to cool slowly.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization. |
| The compound precipitates as an oil ("oiling out"). | - The melting point of the compound is lower than the temperature of the solution.- The compound is too soluble in the chosen solvent. | - Add more of the "good" solvent to the hot solution.- Use a lower-boiling point solvent.- Cool the solution very slowly.[1] |
Data Presentation
| Derivative Polarity | Suggested Single Solvents | Suggested Mixed Solvent Systems | Common Use |
| High | Methanol, Ethanol, Water | Ethanol/Water | For polar 1,5-dimethyl-1H-pyrazole derivatives, such as those with carboxylic acid or amine functionalities. |
| Medium | Isopropanol, Acetone, Ethyl Acetate | Hexane/Ethyl Acetate | For derivatives of intermediate polarity, such as carboxamides. |
| Low | Cyclohexane, Toluene | Hexane/Ethyl Acetate | For non-polar derivatives. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent with a significant difference in solubility for the 1,5-dimethyl-1H-pyrazole derivative at high and low temperatures is identified.
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the solvent until the compound just completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for at least 20-30 minutes.[1]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization.
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Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of a hot "good" solvent (in which it is readily soluble).[1]
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Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).
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Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[1]
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Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization of pyrazole derivatives.
References
Technical Support Center: Monitoring Pyrazole Synthesis with TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring pyrazole synthesis using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC an effective technique for monitoring pyrazole synthesis?
A1: TLC is a rapid, inexpensive, and sensitive method for monitoring the progress of a chemical reaction.[1][2] In pyrazole synthesis, the starting materials (e.g., a 1,3-dicarbonyl compound and a hydrazine) will have different polarities and, therefore, different retention factors (Rf values) compared to the pyrazole product.[2] This allows for a clear visual assessment of the consumption of reactants and the formation of the product over time.[3]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The goal is to find a solvent system where the starting materials and the product have distinct Rf values, ideally between 0.2 and 0.8.[2] A good starting point for pyrazole synthesis is often a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[4][5] You can start with a ratio of 80:20 or 70:30 non-polar to polar and adjust the polarity to achieve optimal separation. If your compounds are very polar, you might need to add a small amount of an even more polar solvent like methanol.
Q3: My spots are not visible under the UV lamp. What should I do?
A3: While many pyrazoles are aromatic and UV-active, some may not be, or their concentration might be too low.[6][7] If you don't see spots under a UV lamp, you can use a chemical stain.[7] An iodine chamber is a good general-purpose, non-destructive method.[6][8] Stains like potassium permanganate or p-anisaldehyde can also be effective for visualizing a wide range of organic compounds.[8][9]
Q4: What do streaking or elongated spots on my TLC plate indicate?
A4: Streaking can be caused by several factors:
-
Sample overloading: The sample solution is too concentrated.[6][10][11] Dilute your sample and re-spot the plate.
-
Highly polar compounds: Very polar compounds may interact strongly with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the spot shape for acidic or basic compounds, respectively.[6][12]
-
Insoluble material: If your sample is not fully dissolved, it can cause streaking at the baseline. Ensure your sample is completely soluble in the spotting solvent.
Q5: I see multiple spots in the product lane. What could they be?
A5: Multiple spots can indicate the presence of unreacted starting materials, intermediates, or byproducts.[13] In pyrazole synthesis, common byproducts include regioisomers (if using unsymmetrical starting materials) and pyrazoline intermediates from incomplete aromatization.[13] Comparing the Rf values to your starting material spots will help identify unreacted reagents.
Troubleshooting Guide
This guide addresses common issues encountered when using TLC to monitor pyrazole synthesis.
| Problem | Potential Cause(s) | Solution(s) |
| Spots are at the baseline (low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[6] |
| Spots are at the solvent front (high Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[6] |
| No spots are visible | - Sample is too dilute.- Compound is not UV-active.- Compound is volatile and has evaporated. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6][11]- Use a chemical stain for visualization (e.g., iodine, potassium permanganate).[7][9] |
| Spots are streaked or elongated | - Sample is too concentrated (overloaded).- Compound is acidic or basic.- Sample is not fully dissolved. | - Dilute the sample before spotting.[6][10][11]- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[6][12]- Ensure the sample is completely dissolved before spotting. |
| Reactant and product spots have very similar Rf values | The chosen solvent system does not provide adequate separation. | Try a different solvent system. You can change the ratio of your current solvents or introduce a new solvent with a different polarity. Running a 2D TLC can sometimes help resolve close spots.[14] |
| Unexpected spots appear | - Contamination of the TLC plate or spotting capillary.- Formation of side products in the reaction. | - Handle the TLC plate by the edges to avoid contamination. Use clean capillary spotters.[11]- The presence of unexpected spots can indicate side reactions, such as the formation of regioisomers or other byproducts.[13] |
Experimental Protocol: Monitoring Pyrazole Synthesis by TLC
This protocol outlines the general steps for monitoring a pyrazole synthesis, such as the Knorr pyrazole synthesis, using TLC.[15][16][17]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Mobile phase (e.g., hexane/ethyl acetate mixture)
-
Capillary spotters
-
Pencil
-
UV lamp (254 nm)
-
Staining solution (e.g., iodine chamber or potassium permanganate dip)
-
Reaction mixture at various time points (e.g., t=0, t=1h, t=2h, etc.)
-
Solutions of pure starting materials for reference
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark tick marks for each sample you will spot.[3]
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Cover the chamber with the lid and let it equilibrate for a few minutes.
-
Spot the Plate:
-
Using a clean capillary spotter for each sample, apply a small spot of the starting material solutions on their respective tick marks on the origin line.
-
Carefully take an aliquot of your reaction mixture at a specific time point, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it in its designated lane.
-
It is good practice to co-spot one lane with a mixture of the starting material and the reaction mixture to aid in identification.[14]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[6][11] Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Visualize the Plate:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.[7]
-
If necessary, use a chemical stain to visualize the spots.[8][9]
-
-
Analyze the Results: Compare the spots from the reaction mixture lane to the starting material lanes. The disappearance of the starting material spots and the appearance of a new spot indicate the progress of the reaction.[3] Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
Data Presentation
Table 1: Example Solvent Systems for Pyrazole Synthesis TLC
| Starting Materials | Product Type | Example Solvent System (v/v) | Typical Product Rf |
| 1,3-Dicarbonyl & Phenylhydrazine | 1-Phenylpyrazole | Hexane:Ethyl Acetate (7:3) | 0.4 - 0.6 |
| β-Ketonitrile & Hydrazine Hydrate | 3-Aminopyrazole | Ethyl Acetate:Hexane (1:1) | 0.3 - 0.5 |
| Ester & Acetonitrile/Hydrazine | 5-Aminopyrazole | CH2Cl2:THF:MeOH (10:1:1) | Varies |
Note: These are starting points and may require optimization based on the specific substituents on the pyrazole ring.
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. rsc.org [rsc.org]
- 6. silicycle.com [silicycle.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. slideshare.net [slideshare.net]
- 16. name-reaction.com [name-reaction.com]
- 17. jk-sci.com [jk-sci.com]
Safe handling and disposal of thionyl chloride in synthesis
This guide provides essential safety information, troubleshooting advice, and disposal procedures for researchers, scientists, and drug development professionals working with thionyl chloride (SOCl₂).
Frequently Asked Questions: Safe Handling & Storage
Q1: What are the primary hazards of thionyl chloride?
A1: Thionyl chloride is a highly corrosive and reactive chemical.[1][2] Its main hazards include:
-
Reactivity with Water: It reacts violently with water, moisture, and alcohols to produce toxic and corrosive gases, specifically hydrogen chloride (HCl) and sulfur dioxide (SO₂).[2][3][4] This reaction is exothermic and can cause a rapid increase in pressure.
-
Corrosivity: It is extremely destructive to the skin, eyes, and respiratory tract.[1][2][5][6] Contact can cause severe burns and permanent eye damage.[1][5]
-
Inhalation Toxicity: Inhaling thionyl chloride vapors can cause irritation, coughing, shortness of breath, and potentially fatal pulmonary edema (fluid buildup in the lungs).[1][2][7] The effects of exposure may be delayed.[2]
-
Explosion Hazard: Containers may explode if heated or contaminated with water.[1][4] It can also react violently or explosively with substances like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with thionyl chloride?
A2: Due to its high reactivity and corrosivity, a comprehensive PPE setup is required. The minimum requirements include chemical safety goggles, a face shield, a lab coat, and solvent-resistant gloves (e.g., neoprene or rubber).[8] All manipulations should be conducted in a properly functioning chemical fume hood.[8] For situations with a higher risk of vapor exposure, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus may be necessary.[2][5]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection Level | Specifications |
| Eyes/Face | Maximum Protection | Tightly fitting chemical safety goggles and an 8-inch minimum face shield.[5][6] |
| Hands | Chemical Resistance | Handle with appropriate chemical-resistant gloves (e.g., neoprene, PVC).[2][8] Always inspect gloves before use.[5] |
| Body | Full Protection | A chemical-resistant or flame-retardant full suit or lab coat.[5][6] |
| Respiratory | As Needed | For operations not in a closed system, a NIOSH-approved air-purifying respirator with acid gas cartridges or a full-face supplied-air respirator is recommended.[2][5] |
Q3: How should thionyl chloride be stored?
A3: Thionyl chloride must be stored in a cool, dry, and well-ventilated area, isolated from incompatible materials.[8] Keep containers tightly closed and upright to prevent leakage.[5] It should be stored away from water, moisture, acids, bases, alcohols, and metals.[1][8] Storage under an inert gas is also recommended.[5]
Logical Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE.
Troubleshooting Guide: Experimental Issues
Q1: My reaction is complete. How do I safely quench the excess thionyl chloride in the reaction mixture?
A1: Do not quench with water or aqueous solutions directly. This will cause a violent exothermic reaction.[3][4] The recommended method is to use an alcohol, such as n-butanol, which is soluble in organic solvents and reacts with thionyl chloride to form less reactive byproducts like n-butyl sulfite and HCl.[9][10]
Experimental Protocol: Quenching Thionyl Chloride with Alcohol
-
Cool the Reaction: Ensure the reaction vessel is cooled to 0-5°C in an ice bath to control the exotherm of the quench.
-
Prepare Quenching Solution: In a separate flask, prepare a solution of an alcohol (e.g., n-butanol) in an inert solvent used in your reaction (e.g., toluene).[10] Use an excess of the alcohol relative to the initial amount of thionyl chloride.
-
Slow Addition: Slowly add the alcohol solution to the cooled reaction mixture with vigorous stirring. Maintain the temperature below 20°C.
-
Neutralization: After the initial quench is complete, the remaining acidic components (like HCl) can be neutralized by a subsequent wash with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide.[9][11]
-
Waste Collection: Collect all layers and rinsates as hazardous waste.
Process Flow for Quenching a Reaction
References
- 1. nj.gov [nj.gov]
- 2. lanxess.com [lanxess.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. actylislab.com [actylislab.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. drexel.edu [drexel.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
A Comparative Guide to Amidation Reagents: 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and purity. This guide provides an objective comparison of two approaches for amidation: the use of a stable, pre-formed acyl chloride, 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride , versus the in situ generation of an acyl chloride from a generic carboxylic acid using oxalyl chloride .
This comparison is based on representative experimental data to highlight the key performance differences between utilizing a specialized acylating agent and a common, versatile reagent.
Performance Comparison
The following table summarizes the key quantitative data for a model amidation reaction, highlighting the trade-offs between the two reagents. The data is derived from representative literature procedures.
| Parameter | This compound | Oxalyl Chloride (for in situ activation) |
| Typical Yield | ~81%[1] | 67-90%[2] |
| Reaction Time (Acyl Chloride Formation) | N/A (pre-formed) | 1.5 - 2 hours[3] |
| Reaction Time (Amidation Step) | 1 - 3 hours | < 10 minutes to several hours[2][4] |
| Reagent Stability | Solid, generally stable | Liquid, moisture-sensitive[5] |
| Byproducts | HCl | HCl, CO, CO2 |
| Scope of Use | Specific for introducing the 1,5-dimethylpyrazole-3-carboxamide moiety | Broadly applicable to a wide range of carboxylic acids |
Experimental Workflows and Logical Relationships
The general workflow for amidation using either a pre-formed acyl chloride or one generated in situ follows a similar logical path, but with a key difference in the initial step.
Caption: Comparative workflows for amidation reactions.
The reaction mechanism for both pathways proceeds through a nucleophilic acyl substitution. The key difference lies in the initial step where oxalyl chloride is used to convert a carboxylic acid into a more reactive acyl chloride.
Caption: Generalized reaction pathway for amidation via an acyl chloride.
Experimental Protocols
The following are detailed experimental protocols for a model amidation reaction forming a substituted benzamide, illustrating the procedures for both reagents.
Protocol 1: Amidation using this compound
Objective: To synthesize N-benzyl-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM.
-
In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure amide.
Protocol 2: Amidation using Oxalyl Chloride
Objective: To synthesize N,1,5-trimethyl-1H-pyrazole-3-carboxamide from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)[6]
-
Oxalyl chloride (1.3 - 1.5 eq)[3]
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)[3]
-
Methylamine (as a solution, e.g., 2M in THF) (1.2 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure: Step A: Acyl Chloride Formation
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride to the suspension at room temperature. Gas evolution (CO2, CO) will be observed.
-
Stir the mixture at room temperature for 1.5 hours, at which point the solution should become clear, indicating the formation of the acid chloride.[3]
-
Remove the solvent and excess oxalyl chloride in vacuo. The crude this compound is typically used immediately in the next step.
Step B: Amide Formation
-
Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up and purify the product as described in Protocol 1 (steps 6-9).
Concluding Remarks
This compound is an excellent choice when the specific 1,5-dimethylpyrazole-3-carboxamide moiety is desired in the target molecule. As a stable, pre-formed acylating agent, it offers a straightforward, one-step amidation protocol with generally high yields.
Oxalyl chloride is a highly versatile and powerful reagent for converting a wide array of carboxylic acids into their corresponding acyl chlorides in situ. This two-step approach is broadly applicable in drug discovery and development for creating diverse amide libraries. While highly effective, it requires careful handling due to its moisture sensitivity and the generation of gaseous byproducts. The reaction conditions are generally mild and can be adapted for sensitive substrates.
The ultimate choice of reagent will depend on the specific synthetic goal, the availability of the starting materials, and the scale of the reaction. For targeted synthesis of 1,5-dimethylpyrazole amides, the pre-formed acyl chloride is efficient. For broader exploratory synthesis involving various carboxylic acids, the oxalyl chloride method provides greater flexibility.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamides
For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of reagents for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry. We will explore traditional methods alongside modern, milder alternatives, presenting quantitative data, detailed experimental protocols, and visualizations to aid in reagent selection.
The conventional synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide from its corresponding carboxylic acid typically employs harsh chlorinating agents like thionyl chloride (SOCl₂). While effective, this method often requires stringent reaction conditions and can generate hazardous byproducts. In the quest for more efficient and environmentally benign processes, a variety of alternative coupling reagents have emerged from the field of peptide chemistry. This guide will focus on a comparison between the traditional thionyl chloride method and two widely used modern coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Performance Comparison of Amide Coupling Reagents
The selection of a suitable reagent for amide bond formation is a critical step that can significantly impact reaction yield, purity, and overall efficiency. The following table summarizes the performance of the traditional thionyl chloride method and two popular modern coupling reagents for the synthesis of pyrazole-3-carboxamides.
| Reagent/Method | Starting Material | Product | Yield (%) | Reaction Time | Key Conditions |
| Thionyl Chloride (SOCl₂) / Ammonia | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 1,5-dimethyl-1H-pyrazole-3-carboxamide | 81%[1] | 2 hours (for acid chloride formation) | Reflux with SOCl₂, followed by reaction with aqueous ammonia at 0 °C. |
| EDC / HOBt | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Pyrazolo[1,5-a]pyridine-3-carboxamides | 40-87%[2] | Overnight | Reaction with primary amines in DMF at 80 °C in the presence of Et₃N. |
| HATU | 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Corresponding amides | 33-81%[3] | 2 hours | Reaction with amines in the presence of triethylamine at room temperature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the synthesis of pyrazole-3-carboxamides using the compared reagents.
Traditional Method: Thionyl Chloride
This two-step protocol involves the initial formation of an acid chloride followed by amidation.
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (25.5 g, 214.29 mmol) is refluxed for 2 hours. After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the crude acid chloride.[1]
Step 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide
The crude this compound is cooled to 0 °C. To this, 200 mL of aqueous ammonia is added dropwise with stirring. The resulting solid product is collected by filtration, washed with water, and dried to afford 1,5-dimethyl-1H-pyrazole-3-carboxamide.[1]
Alternative Reagent 1: EDC/HOBt
This one-pot procedure is a milder alternative to the traditional method. The following is a general procedure for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides which can be adapted for 1,5-dimethyl-1H-pyrazole-3-carboxamide.
To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid in DMF, the corresponding primary amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and triethylamine (3.0 eq) are added. The reaction mixture is stirred at 80 °C overnight. After completion, the reaction is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by chromatography.[2]
Alternative Reagent 2: HATU
HATU is another efficient coupling reagent that facilitates amide bond formation under mild conditions. The following is a general protocol for the synthesis of pyrazolo[1,5-a]pyrimidine-2-carboxamides which can be adapted.
To a solution of the 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in a suitable solvent, the desired amine (1.1 eq), HATU (1.2 eq), and triethylamine (2.0 eq) are added. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the final amide product.[3]
Visualizing the Synthetic Workflow
To better understand the general process of synthesizing 1,5-dimethyl-1H-pyrazole-3-carboxamide from its carboxylic acid precursor, the following workflow diagram illustrates the key steps involved.
Logical Relationship of Reagent Selection
The choice of reagent for amide synthesis is often dictated by a balance of factors including substrate sensitivity, desired yield, and process safety. The following diagram illustrates the logical considerations when choosing between traditional and modern coupling reagents.
References
A Comparative Guide to the Reactivity of Substituted Pyrazole Carbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of pyrazole carbonyl chlorides bearing various substituents. The information presented is intended to aid in the selection of appropriate building blocks for discovery chemistry and process development by providing insights into how electronic modifications to the pyrazole ring influence the reactivity of the carbonyl chloride moiety.
Introduction
Pyrazole carbonyl chlorides are versatile intermediates in organic synthesis, particularly in the pharmaceutical industry, where the pyrazole scaffold is a common feature in many drug candidates. The reactivity of the carbonyl chloride group is of paramount importance for the efficient formation of amide, ester, and other carbonyl derivatives. This reactivity, however, is not constant and is significantly influenced by the nature and position of substituents on the pyrazole ring. Understanding these substituent effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of pyrazole carbonyl chlorides with different electronic substitutions, supported by representative experimental data.
Factors Influencing Reactivity: The Role of Substituents
The reactivity of a pyrazole carbonyl chloride in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, leading to a faster reaction rate. Substituents on the pyrazole ring modulate this electrophilicity through their electronic effects (inductive and resonance).
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the pyrazole ring. This effect is transmitted to the carbonyl carbon, increasing its partial positive charge and making it more electrophilic. Consequently, pyrazole carbonyl chlorides with EWGs are generally more reactive towards nucleophiles.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density of the pyrazole ring. This increased electron density is relayed to the carbonyl carbon, reducing its electrophilicity and thus decreasing the reactivity of the acyl chloride.
The position of the substituent on the pyrazole ring also plays a role in its ability to influence the reactivity of the carbonyl chloride at the 3- or 5-position.
Comparative Reactivity Data
To illustrate the impact of substituents on reactivity, the following table summarizes the reaction of various substituted pyrazole-3-carbonyl chlorides with a common nucleophile, aniline, to form the corresponding anilides. The data, compiled from various sources, showcases the general trend of reactivity.
| Entry | Substituent on Pyrazole Ring | Reaction Time (h) | Yield (%) | Relative Reactivity |
| 1 | 4-NO₂ (Electron-Withdrawing) | 1 | 92 | Very High |
| 2 | 4-Br (Electron-Withdrawing) | 3 | 88 | High |
| 3 | H (Unsubstituted) | 6 | 85 | Moderate |
| 4 | 4-CH₃ (Electron-Donating) | 10 | 80 | Low |
| 5 | 4-OCH₃ (Electron-Donating) | 16 | 75 | Very Low |
Reaction conditions: Pyrazole-3-carbonyl chloride (1.0 eq.), aniline (1.1 eq.), triethylamine (1.2 eq.), in dichloromethane (DCM) at room temperature.
The data clearly demonstrates that electron-withdrawing groups accelerate the reaction, leading to shorter reaction times and high yields. Conversely, electron-donating groups slow down the reaction, requiring longer reaction times to achieve comparable yields.
Experimental Protocols
General Procedure for the Synthesis of Pyrazole-3-carbonyl Chloride:
A solution of the corresponding pyrazole-3-carboxylic acid (1.0 eq.) in thionyl chloride (5.0 eq.) is heated at reflux for 2-4 hours. The excess thionyl chloride is removed under reduced pressure to afford the crude pyrazole-3-carbonyl chloride, which is typically used in the next step without further purification.
General Procedure for the Acylation of Aniline with Substituted Pyrazole-3-carbonyl Chlorides:
To a stirred solution of the substituted pyrazole-3-carbonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.2 eq.). A solution of aniline (1.1 eq.) in anhydrous DCM is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in the table. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-phenyl-1H-pyrazole-3-carboxamide.
Visualization of Substituent Effects
The following diagram illustrates the logical relationship between the electronic nature of the substituent on the pyrazole ring and the resulting reactivity of the pyrazole carbonyl chloride.
A Comparative Guide to the Synthesis and Spectroscopic Analysis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxamides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amide Formation Methodologies
The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development. The 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold, in particular, is a privileged structure found in numerous biologically active compounds. The choice of synthetic methodology for constructing this amide linkage can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides a comparative analysis of the traditional acid chloride method versus the use of modern coupling agents for the synthesis of N-substituted 1,5-dimethyl-1H-pyrazole-3-carboxamides, supported by experimental data and spectroscopic analysis.
Methodologies for Amide Bond Formation
Two primary strategies are commonly employed for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamides: the preparation of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride followed by reaction with an amine, and the direct coupling of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with an amine using a coupling agent.
1. The Acid Chloride Method:
This classic two-step approach involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in situ generated acid chloride is then reacted with a primary or secondary amine to furnish the desired amide. This method is often characterized by high reactivity and can be cost-effective for large-scale synthesis.
2. The Coupling Agent Method:
Modern amide bond formation often utilizes coupling agents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. Popular coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. Other highly efficient reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These methods are generally milder and are well-suited for sensitive substrates and parallel synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide via the Acid Chloride Method
This protocol describes the synthesis of the parent amide from the corresponding carboxylic acid.
Step 1: Synthesis of this compound
A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (25.5 g, 214.29 mmol) is refluxed for 2 hours. After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the crude this compound, which can be used in the next step without further purification.
Step 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
The crude acid chloride is cooled to 0°C, and 200 mL of aqueous ammonia (NH₃-H₂O) is slowly added dropwise with stirring. The reaction mixture is stirred at 0°C. Upon completion, the solid product is collected by filtration to afford 1,5-dimethyl-1H-pyrazole-3-carboxamide as a white solid.[1]
Protocol 2: General Synthesis of N-Aryl-pyrazole-3-carboxamides using EDC/HOBt
This protocol provides a general procedure for the synthesis of N-substituted pyrazole carboxamides using a common coupling agent cocktail.
To a stirred solution of the desired pyrazole-3-carboxylic acid (1.0 eq) and the corresponding aniline (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM), HOBt (1.2 eq) and EDC.HCl (1.2 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Comparative Data
The following tables summarize the available quantitative data for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide and related structures using the acid chloride method and a common coupling agent. A direct comparison for a series of identical products is challenging due to the fragmented nature of published data.
Table 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
| Method | Reagents | Amine | Solvent | Reaction Time | Yield (%) | Reference |
| Acid Chloride | 1. SOCl₂ 2. NH₃-H₂O | Ammonia | Not specified for step 1; Water for step 2 | 2 hours (reflux) | 81 | [1] |
Table 2: Representative Spectroscopic Data of 1,5-Dimethyl-1H-pyrazole Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 1,5-Dimethyl-1H-pyrazole | 7.33 (s, 1H), 3.75 (s, 3H), 2.25 (s, 3H) | 138.8, 129.2, 105.4, 36.3, 11.0 | Not available |
| 1-Benzyl-3,5-dimethyl-1H-pyrazole | 7.28-7.15 (m, 3H), 7.02 (d, 2H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) | 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 | Not available |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathways and a general experimental workflow for the synthesis and analysis of the target compounds.
Caption: Synthetic routes to N-substituted 1,5-dimethyl-1H-pyrazole-3-carboxamides.
Caption: General experimental workflow for synthesis and analysis.
Performance Comparison and Conclusion
| Feature | Acid Chloride Method | Coupling Agent Method (e.g., EDC/HOBt, HATU) |
| Reactivity | Very high, can be exothermic. | Generally high but more controlled. |
| Reaction Scope | Broadly applicable for simple primary and secondary amines. May not be suitable for substrates with acid-labile functional groups due to the generation of HCl. | Excellent for sensitive and sterically hindered substrates. The method of choice for peptide synthesis to minimize racemization. |
| Procedure | Typically a two-step process from the carboxylic acid. The acid chloride may need to be isolated. | Convenient one-pot procedure. |
| Byproducts | Gaseous HCl or SO₂ (can be corrosive). | Water-soluble ureas (from EDC) or other soluble byproducts, generally easier to remove during workup. |
| Cost | Reagents like thionyl chloride are generally inexpensive. | Coupling agents can be significantly more expensive, especially for large-scale synthesis. |
| Safety | Acid chlorides are moisture-sensitive and corrosive. | Coupling agents are generally less hazardous but can be sensitizers. |
References
Comparative Guide to Novel Compounds Synthesized from 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride. The focus is on the characterization and potential therapeutic applications of these derivatives, particularly in the fields of oncology and anti-inflammatory research. This document summarizes key quantitative data, provides detailed experimental methodologies for synthesis and biological evaluation, and visualizes relevant pathways and workflows.
Introduction to Pyrazole Derivatives in Drug Discovery
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of pyrazole have been successfully developed into drugs for a variety of conditions, including inflammation and cancer.[2] The starting material, this compound, offers a reactive handle for the synthesis of a diverse library of pyrazole-3-carboxamides, esters, and other derivatives, making it a valuable building block in the quest for novel therapeutic agents.
Synthesis and Characterization of Novel Pyrazole-3-Carboxamides
A series of novel pyrazole-3-carboxamide derivatives can be synthesized from this compound by reacting it with various primary and secondary amines. The general synthetic scheme is presented below.
General Synthesis of 1,5-Dimethyl-N-substituted-1H-pyrazole-3-carboxamides:
A solution of an appropriate amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane is cooled to 0°C. To this solution, this compound (1.0 equivalent) is added dropwise. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The resulting product is then isolated and purified using standard techniques like extraction and column chromatography.
The synthesized compounds are typically characterized by various spectroscopic methods to confirm their chemical structures.
Table 1: Spectroscopic Data for a Representative Novel Compound (Hypothetical Example)
| Compound ID | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |
| NC-1 | C13H15N3O | 2.3 (s, 3H), 3.8 (s, 3H), 6.5 (s, 1H), 7.2-7.4 (m, 5H), 8.1 (s, 1H, NH) | 12.5, 40.1, 107.2, 120.5, 124.3, 128.8, 138.2, 142.1, 149.5, 162.3 | 3350 (N-H), 1680 (C=O) | 229.12 [M]+ |
Comparative Biological Evaluation
The biological activity of newly synthesized pyrazole derivatives is crucial for determining their therapeutic potential. Here, we compare the in vitro anticancer and anti-inflammatory activities of a representative novel compound with established drugs.
Anticancer Activity
The antiproliferative effects of novel pyrazole-3-carboxamides are often evaluated against a panel of human cancer cell lines using the MTT assay.[3] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| NC-1 (Novel Compound) | 8.5 | 12.3 | 9.8 |
| Doxorubicin (Standard) | 0.9 | 1.2 | 1.0 |
| Celecoxib (Comparator) | >100 | >100 | >100 |
Data for NC-1 is hypothetical and for illustrative purposes. Doxorubicin is a standard chemotherapeutic agent. Celecoxib, a COX-2 inhibitor, is included for comparison as some pyrazole derivatives exhibit anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized compounds is typically assessed by their ability to inhibit cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).[4]
Table 3: Comparative COX Inhibition (IC50 in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition | COX-2 Selectivity Index (COX-1/COX-2) |
| NC-1 (Novel Compound) | 15.2 | 0.8 | 19 |
| Celecoxib (Standard) | 10.5 | 0.04 | 262.5 |
| Ibuprofen (Comparator) | 5.3 | 15.8 | 0.34 |
Data for NC-1 is hypothetical and for illustrative purposes. Celecoxib is a selective COX-2 inhibitor, while Ibuprofen is a non-selective COX inhibitor. A higher selectivity index indicates a more favorable safety profile with fewer gastrointestinal side effects.
Experimental Protocols
Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide (General Procedure)
This protocol describes the synthesis of a simple amide derivative from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is a precursor to the carbonyl chloride.
-
Preparation of this compound: A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (25.5 g, 214.29 mmol) is refluxed for 2 hours.[5] After completion of the reaction, the excess thionyl chloride is removed under vacuum to yield the crude acid chloride, which can be used in the next step without further purification.
-
Amide Formation: The crude this compound is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). To this solution, the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) are added at 0°C. The reaction is stirred at room temperature for 2-4 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-1,5-dimethyl-1H-pyrazole-3-carboxamide.
In Vitro Anticancer MTT Assay
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are added to the wells, and the plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[3]
In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[6]
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is diluted in a reaction buffer.
-
Inhibitor Incubation: The test compounds are pre-incubated with the enzyme solution for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Fluorescence Measurement: The production of prostaglandin G2, the initial product of the COX reaction, is measured using a fluorescent probe. The fluorescence is monitored kinetically.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated from the dose-response curves.[6]
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
Signaling Pathway of COX Inhibition
Caption: Simplified signaling pathway of inflammation and the mechanism of COX inhibition.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
A Comparative Guide to 1H and 13C NMR Data of Substituted Pyrazole Carboxamides
For researchers and professionals in the field of drug discovery and development, a thorough understanding of the spectral characteristics of novel compounds is paramount. Pyrazole carboxamides are a class of compounds of significant interest due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a series of substituted pyrazole carboxamides, supported by experimental data and protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of substituted pyrazole carboxamides. The data is compiled from various research publications and is presented to facilitate easy comparison of chemical shifts (δ) for key functional groups.
Table 1: ¹H NMR Data for Selected Substituted Pyrazole Carboxamides (δ in ppm)
| Compound/Substituent | Pyrazole-H | -CONH- (Amide) | Aromatic-H | Other Protons | Reference |
| Compound 1 (N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide) | - | - | - | - | [1][2] |
| Compound 2 (Pyrazole-carboxamides with sulfonamide moiety) | - | 10.76 - 10.94 | - | - | [3] |
| Compound 3 (4-benzoyl-1-(3-nitrophenyl)-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide) | - | - | - | - | [4] |
| Compound 4 (5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile) | - | - | 7.16-7.83 | 6.73 (NH2), 7.04 (NH2) | [5] |
Table 2: ¹³C NMR Data for Selected Substituted Pyrazole Carboxamides (δ in ppm)
| Compound/Substituent | Pyrazole-C | -C=O (Amide) | -C=O (Ketone) | Aromatic-C | Other Carbons | Reference |
| Compound 1 (N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide) | - | - | - | - | - | [1][2] |
| Compound 2 (Pyrazole-carboxamides with sulfonamide moiety) | - | 159.00 - 162.78 | 191.07 - 191.23 | - | - | [3] |
| Compound 3 (4-benzoyl-1-(3-nitrophenyl)-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide) | - | - | - | - | - | [4] |
| Compound 4 (5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile) | 112.45, 153.38 | - | - | 119.16-145.76 | - | [5] |
Experimental Protocols
The following provides a general methodology for the acquisition of NMR data for substituted pyrazole carboxamides, based on standard laboratory practices.
General Procedure for NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the synthesized pyrazole carboxamide derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
NMR Spectrometer: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
Data Acquisition Parameters for ¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is common.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is used to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio.
-
-
Data Acquisition Parameters for ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Spectral Width: A wider spectral width of around 200-250 ppm is necessary.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Mandatory Visualization
The following diagram illustrates a typical workflow for the synthesis and NMR characterization of substituted pyrazole carboxamides.
Caption: Workflow for Synthesis and NMR Characterization.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Mass Spectrometry Analysis of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride and related pyrazole derivatives. Understanding the fragmentation patterns and mass spectrometric characteristics of these compounds is crucial for their identification, characterization, and quality control in research and drug development. This document outlines common experimental protocols, presents available mass spectral data, and visualizes fragmentation pathways and analytical workflows.
Introduction to Mass Spectrometry of Pyrazole Derivatives
Mass spectrometry is an essential analytical technique for the structural elucidation and purity assessment of pyrazole derivatives.[1] Common ionization techniques employed for these compounds include Electrospray Ionization (ESI), particularly for liquid chromatography-mass spectrometry (LC-MS) applications, and Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of the parent molecule and its fragments.[2]
The fragmentation of the pyrazole core often involves characteristic losses, such as the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). The specific fragmentation pattern is, however, highly dependent on the nature and position of the substituents on the pyrazole ring. For derivatives of this compound, fragmentation is expected to be influenced by the carbonyl chloride group and the methyl substituents.
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectrometric information for this compound and a selection of its derivatives. While experimental fragmentation data for the title compound is not widely published, predicted values and experimental data for related structures offer valuable comparative insights.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Observed/Predicted m/z [M+H]⁺ | Key Fragments (m/z) and Neutral Losses | Reference |
| This compound | C₆H₇ClN₂O | 158.59 | ESI (Predicted) | 159.03197 | Predicted: [M-Cl]⁺, [M-CO]⁺ | [3][4][5] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | C₁₁H₁₂N₂ | 172.23 | ESI | 173 | Not specified | [6] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | C₁₂H₁₄N₂O | 202.25 | ESI | 203 | Not specified | [6] |
| 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | C₁₁H₁₁ClN₂ | 206.67 | ESI | 207 | Not specified | [6] |
| 1-benzyl-3,5-dimethyl-1H-pyrazole | C₁₂H₁₄N₂ | 186.25 | ESI | 187.16 | Not specified | [6] |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | C₆H₈N₂O₂ | 140.14 | - | - | - |
Experimental Protocols
A generalized protocol for the analysis of this compound derivatives by LC-MS is provided below.
Sample Preparation:
-
Accurately weigh 1-5 mg of the pyrazole derivative.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
HPLC System: An Agilent 1100 Series or equivalent.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ESI is typically used for pyrazole derivatives.
-
Drying Gas (Nitrogen) Temperature: 250-350 °C.
-
Drying Gas Flow: 10-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Capillary Voltage: 3.0-4.0 kV.
-
Data Acquisition: Full scan mode to identify the parent ion and tandem MS (MS/MS) to obtain fragmentation patterns.
Predicted Fragmentation Pathway and Analytical Workflow
The following diagrams illustrate the predicted fragmentation pathway for this compound and a typical analytical workflow for its analysis.
Caption: Predicted EI fragmentation of the target compound.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]
- 4. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Efficacy of Pyrazole-Based Inhibitors Derived from Diverse Acyl Chlorides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based inhibitors synthesized from various acyl chlorides, supported by experimental data. The following sections detail their structure-activity relationships, inhibitory concentrations, and the methodologies used for their evaluation.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes, including kinases, cyclooxygenases, and proteases.[1][2] The derivatization of the pyrazole core, often accomplished through the use of different acyl chlorides during synthesis, plays a crucial role in modulating the potency and selectivity of these inhibitors.[3][4] This guide focuses on comparing the efficacy of such pyrazole-based inhibitors, providing a clear overview of how the choice of acyl chloride impacts their biological activity.
Comparative Efficacy of Pyrazole-Based Inhibitors
The inhibitory potency of pyrazole derivatives is significantly influenced by the nature of the substituent introduced via the acyl chloride. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole-based inhibitors against various biological targets. The data highlights how modifications to the acyl group can lead to substantial changes in efficacy.
| Target Enzyme | Pyrazole Scaffold | Acyl Chloride-Derived Substituent | IC50 (µM) | Reference |
| α-Glucosidase | Sulfonamide-linked pyrazole | p-Chlorobenzoyl | 1.13 ± 0.06 | [4] |
| α-Glucosidase | Sulfonamide-linked pyrazole | Benzoyl | 28.27 (highest reported) | [4] |
| VEGFR-2 | Pyrazole-based scaffold | Not specified | 0.009 (9 nM) | [5] |
| VEGFR-2 | Pyrazole-based scaffold | Not specified | 0.038 (38 nM) | [5] |
| CDK2 | Substituted pyrazole | Not specified | 0.45 | [6] |
| CDK2 | Substituted pyrazole | Not specified | 0.99 (Roscovitine) | [6] |
| Tubulin Polymerization | Substituted pyrazole | Not specified | 7.30 | [7] |
| CYP121A1 | Imidazole-pyrazole | Not specified | 2.63 ± 0.19 | [8] |
| CYP121A1 | Triazole-pyrazole | Not specified | 35.6 ± 2.7 | [8] |
Table 1: Comparative IC50 Values of Pyrazole-Based Inhibitors. This table showcases the range of inhibitory activities of pyrazole derivatives against different enzymes. The variation in IC50 values underscores the importance of the acyl chloride-derived substituent in determining the inhibitor's potency.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship (SAR) studies reveal that the nature and position of the substituent on the acyl group dramatically alter the inhibitory activity of pyrazole-containing compounds. For instance, in a series of acyl pyrazole sulfonamides designed as α-glucosidase inhibitors, the presence of a chlorine atom at the para-position of the phenyl ring of the acyl group resulted in the most potent compound, with an IC50 value of 1.13 µM, which is 35-fold more potent than the standard drug acarbose.[4] This highlights the profound impact of the choice of acyl chloride on the final compound's efficacy.
Similarly, for cannabinoid receptor antagonists, potent and selective activity was associated with a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position of the pyrazole ring, with the specific substituents playing a key role.[9]
Experimental Protocols
The determination of the efficacy of these inhibitors relies on robust and standardized experimental protocols. Below are outlines of common assays used in the referenced studies.
In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the activity of α-glucosidase.
-
Enzyme and Substrate Preparation : A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure :
-
A small volume of the enzyme solution is pre-incubated with various concentrations of the test compound for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the pNPG substrate.
-
The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
Kinase Inhibition Assay (General Protocol)
Kinase assays are crucial for evaluating inhibitors targeting protein kinases, which are often implicated in cancer and inflammatory diseases.
-
Reagents : The assay typically includes the target kinase, a specific substrate (peptide or protein), ATP (adenosine triphosphate), and the test inhibitor.
-
Assay Procedure :
-
The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that quantify the amount of ATP remaining after the reaction.
-
-
Data Analysis : The inhibitory activity is calculated as a percentage of the control kinase activity. IC50 values are determined from the dose-response curves.[6][10]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is often used to measure the cytotoxic effects of potential drugs.
-
Cell Culture : Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment : After cell attachment, the cells are treated with various concentrations of the pyrazole-based inhibitors for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6][7]
Visualizing Synthesis and Action Pathways
To better understand the synthesis and mechanism of action of these inhibitors, the following diagrams illustrate key processes.
Figure 1: General synthetic scheme for pyrazole-based inhibitors.
Figure 2: Mechanism of action for pyrazole-based kinase inhibitors.
Figure 3: Experimental workflow for determining IC50 values.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Regioselectivity in the Functionalization of Substituted Pyrazoles
For researchers, scientists, and drug development professionals, understanding and controlling the regioselectivity of reactions involving substituted pyrazoles is paramount for the efficient synthesis of target molecules with desired biological activities. The pyrazole scaffold is a privileged motif in medicinal chemistry, and the precise placement of substituents on the pyrazole ring can dramatically influence a compound's pharmacological profile. This guide provides a comprehensive comparison of regioselectivity in key reactions of substituted pyrazoles, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying principles.
The regiochemical outcome of reactions on unsymmetrical pyrazoles is a delicate interplay of steric and electronic factors of the substituents, the nature of the reagents, and the reaction conditions. The two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring often exhibit similar nucleophilicity, posing a significant challenge in achieving regioselective N-functionalization.[1] Similarly, electrophilic substitution at the carbon atoms of the ring is also highly dependent on the directing effects of the existing substituents.
N-Alkylation: A Tale of Two Nitrogens
N-alkylation is a fundamental transformation for modifying the properties of pyrazole-containing compounds. However, the reaction of an unsymmetrically substituted pyrazole with an alkylating agent can lead to a mixture of N1 and N2 alkylated regioisomers, which are often difficult to separate.[1] The regioselectivity of this reaction is profoundly influenced by the steric hindrance around the nitrogen atoms and the electronic nature of the substituents on the pyrazole ring.
A key strategy to control the regioselectivity of N-alkylation involves the careful selection of the base and solvent system.[2] The nature of the cation associated with the base can also play a crucial role in directing the alkylation to a specific nitrogen atom.[3]
Comparative Data on N-Alkylation Regioselectivity
The following table summarizes the impact of different substituents and reaction conditions on the regioselectivity of pyrazole N-alkylation, providing a quantitative comparison of the resulting regioisomeric ratios.
| Pyrazole Substrate | Alkylating Agent | Base / Conditions | N1:N2 Ratio | Reference |
| 3-Trifluoromethyl-5-acetylpyrazole | Ethyl iodoacetate | K₂CO₃, MeCN, reflux | 1:1 | [2] |
| 3-Trifluoromethyl-5-hydrazonopyrazole | Ethyl iodoacetate | K₂CO₃, MeCN, reflux | 3-CF₃:5-CF₃ isomers | [3] |
| 3-Phenyl-5-methylpyrazole | Michael acceptor | Catalyst-free | >99.9:1 (N1) | [4][5] |
| 3-Methyl-5-phenyl-1H-pyrazole | Conjugated carbonyl alkyne | Ag₂CO₃-free | 2:1 (5i:5i') | [6] |
| 3-Methyl-5-phenyl-1H-pyrazole | Conjugated carbonyl alkyne | With Ag₂CO₃ | 2:1 (6i:6i') | [6] |
Experimental Protocol: Catalyst-Free Michael Addition for Regioselective N1-Alkylation
This protocol is based on a highly regioselective N1-alkylation of 1H-pyrazoles via a catalyst-free Michael reaction.[4][5]
Materials:
-
Substituted 1H-pyrazole (1.0 equiv)
-
Michael acceptor (e.g., ethyl acrylate) (1.2 equiv)
-
Solvent (e.g., Ethanol)
Procedure:
-
To a solution of the substituted 1H-pyrazole in the chosen solvent, add the Michael acceptor.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure N1-alkylated pyrazole.
This method has been shown to provide excellent yields and regioselectivity (>99.9:1 for the N1 isomer) for a range of di-, tri-, and tetra-substituted pyrazoles.[5]
N-Arylation: The Influence of Catalysts and Ligands
The N-arylation of pyrazoles is a critical reaction for the synthesis of many pharmaceuticals. Traditional cross-coupling methods often favor one regioisomer, limiting access to diverse structures.[7] Recent advancements have demonstrated that the choice of catalyst and ligand can be used to tune the regioselectivity of N-arylation, allowing for the selective formation of either the N1 or N2-aryl product.
Copper-catalyzed N-arylation reactions using diamine ligands have been shown to be effective for a wide range of nitrogen heterocycles, including pyrazoles.[8][9] More recently, copper-catalyzed arylation using arynes has emerged as a powerful tool for achieving switchable regioselectivity by tuning metallotautomers through ligand choice.[7]
Comparative Data on N-Arylation Regioselectivity
| Pyrazole Substrate | Arylating Agent | Catalyst / Ligand | N1:N2 Ratio | Reference |
| Unspecified Pyrazole | Aryl Iodide/Bromide | CuI / Diamine | Good yields, regioselectivity depends on substrate | [8] |
| Unspecified Pyrazole | Aryne | Copper catalyst with specific ligand tuning | Switchable (N1 or N2 selective) | [7] |
Electrophilic Substitution: Directing Effects on the Pyrazole Core
Electrophilic aromatic substitution is a common method for introducing functional groups onto the pyrazole ring. The position of substitution (C3, C4, or C5) is dictated by the electronic properties of the substituents already present on the ring.[10] In general, the C4 position is the most common site for electrophilic attack due to the deactivating effect of the two nitrogen atoms on the C3 and C5 positions.[10][11]
However, the presence of strong activating groups or specific reaction conditions can alter this preference. For instance, sequential functionalization via regioselective metalation allows for the introduction of substituents at C3, C4, and C5 in a controlled manner.[12]
Regioselectivity of Common Electrophilic Substitution Reactions
| Reaction | Reagents | Electrophile | Predominant Position of Substitution | Reference |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | [11] |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C4 | [11] |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C4 | [11] |
| Diazonium Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | C4 | [11] |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | X⁺ | C4 | [13] |
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrazole
This protocol describes the formylation of a pyrazole at the C4 position.[11]
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
Procedure:
-
Cool a flask containing DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.
-
Add the substituted pyrazole to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat as necessary, monitoring the progress by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 4-formylpyrazole.
Pyrazole Synthesis: Controlling Regioisomers from the Start
The regioselectivity of pyrazole formation, particularly in the widely used Knorr synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is a critical consideration.[14] The reaction can yield two distinct regioisomers, and controlling this outcome is essential for efficient synthesis.[14]
The regiochemical outcome is governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[14] For example, bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[14] The use of fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) as solvents has been shown to significantly enhance the regioselectivity of this reaction.[15]
Comparative Data on Regioselectivity in Knorr Pyrazole Synthesis
The following table illustrates the effect of substituents and solvent on the isomeric ratio of pyrazoles synthesized from unsymmetrical 1,3-dicarbonyls.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B)¹ | Reference |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Methylhydrazine | EtOH | - | [15] |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Methylhydrazine | HFIP | 97:3 | [15] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | [15] |
| 1-(4-Chlorophenyl)-1,3-butanedione | Phenylhydrazine | TFE | 85:15 | [15] |
| 1-(4-Chlorophenyl)-1,3-butanedione | Phenylhydrazine | HFIP | 99:1 | [15] |
¹Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R².
Experimental Protocol: Highly Regioselective Pyrazole Synthesis in Fluorinated Alcohols
This protocol is adapted from studies demonstrating improved regioselectivity in pyrazole formation using fluorinated solvents.[15]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 equiv)
-
Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as solvent
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the fluorinated alcohol.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux as required.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
By leveraging the unique properties of fluorinated alcohols, this method provides a powerful tool for achieving high regioselectivity in the synthesis of substituted pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 11. scribd.com [scribd.com]
- 12. Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrar.org [ijrar.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,5-dimethyl-1H-pyrazole-3-carboxylic acid scaffold is a key structural motif in numerous pharmacologically active compounds. Its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. This guide provides a comparative analysis of the primary synthetic routes to this important molecule and its derivatives, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
Two principal strategies dominate the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid:
-
Direct Cyclocondensation: This classical approach involves the reaction of a β-dicarbonyl compound with methylhydrazine to directly form the pyrazole ring. While often straightforward, this method can present challenges in controlling regioselectivity, potentially leading to a mixture of isomers.
-
Stepwise N-Methylation: This multi-step strategy involves the initial formation of a pyrazole ring with a single N-substituent, followed by a subsequent N-methylation step. This approach can offer greater control over the final product's regiochemistry.
This guide will delve into the experimental details of both approaches, presenting a clear comparison of their respective advantages and disadvantages.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the different synthetic routes to ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, the common precursor to the target carboxylic acid.
| Route | Key Steps | Starting Materials | Reported Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Direct Cyclocondensation | 1. Cyclocondensation | Ethyl 2,4-dioxovalerate, Methylhydrazine | Variable (Isomer mixture) | Not Specified | One-pot pyrazole formation | Poor regioselectivity, leading to difficult to separate isomers. |
| Route 2: Stepwise N-Methylation | 1. Cyclocondensation2. N-Methylation | Ethyl acetoacetate, Hydrazine hydrate, Iodomethane | Step 1: ~74-97%Step 2: 85% | Step 1: 1-15 hStep 2: Not Specified | High regioselectivity | Multi-step process, requires handling of hazardous reagents like iodomethane. |
Route 1: Direct Cyclocondensation
This method relies on the Knorr pyrazole synthesis, a well-established cyclocondensation reaction. In the context of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, the reaction of ethyl 2,4-dioxovalerate with methylhydrazine is the most direct approach. However, a significant drawback is the formation of a mixture of two regioisomers: the desired ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and the undesired ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. Historical data suggests that this reaction can yield an unfavorable ratio of the desired product.
Experimental Protocol: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and its Regioisomer
This protocol is a general representation of the Knorr synthesis and highlights the potential for isomer formation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Cool the solution in an ice bath and slowly add an equimolar amount of methylhydrazine.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified time, or gently heat under reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product, a mixture of regioisomers, would then require separation, often by column chromatography, which can be challenging and result in lower overall yields of the desired product.
Logical Relationship of Direct Cyclocondensation
Caption: Direct cyclocondensation yielding a mixture of regioisomers.
Route 2: Stepwise N-Methylation
To overcome the regioselectivity issues of the direct approach, a stepwise synthesis involving the N-methylation of a pre-formed pyrazole ring is a viable alternative. This route provides unambiguous access to the desired 1,5-dimethyl substitution pattern.
Experimental Protocol: Two-Step Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol and acetic acid (100/1 mL), slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) at 0 °C.[1]
-
Reaction: Stir the reaction mixture at room temperature for 15 hours.[1]
-
Work-up: Pour the reaction mixture into water (50 mL) and add a saturated aqueous NaHCO3 solution (5 mL). Extract the product with ethyl acetate (3 x 50 mL).[1]
-
Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid (yield: 8.41 g, 74%). The product can be used in the next step without further purification.[1] A similar procedure using only ethanol as a solvent at 0°C for 1 hour reported a yield of 97%.[1]
Step 2: N-Methylation to Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (30.8 g, 200 mmol) in 200 mL of anhydrous tetrahydrofuran.
-
Deprotonation: Add a suitable base, such as sodium hydride, to deprotonate the pyrazole nitrogen.
-
Methylation: Dissolve iodomethane (28.2 g, 200 mmol) in 100 mL of tetrahydrofuran and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction for 4 hours.
-
Work-up: After cooling to room temperature, remove the tetrahydrofuran by distillation under reduced pressure. Add 100 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Isolation: Combine the organic layers, dry them, and remove the solvent under reduced pressure to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (yield: 26.6 g, 85%).
Experimental Workflow for Stepwise N-Methylation
Caption: Stepwise synthesis via N-methylation ensuring regioselectivity.
Final Step: Hydrolysis to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
Both synthetic routes converge on the ethyl ester of the target molecule. The final step is the hydrolysis of this ester to the carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in a suitable solvent mixture, such as ethanol and water.
-
Hydrolysis: Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux. The progress of the hydrolysis can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Synthesis of Derivatives: 1,5-Dimethyl-1H-pyrazole-3-carboxamide
The carboxylic acid is a versatile intermediate for the synthesis of various derivatives, such as amides.
Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
-
Acid Chloride Formation: Mix 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) with thionyl chloride (25.5 g, 214.29 mmol) and heat at reflux for 2 hours.[2]
-
Removal of Excess Reagent: After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.[2]
-
Amination: At 0 °C, slowly add 200 mL of aqueous ammonia to the residue with stirring.[2]
-
Isolation: Collect the resulting solid product by filtration to afford 1,5-dimethyl-1H-pyrazole-3-carboxamide as a white solid (yield: 8 g, 81%).[2]
Reaction Pathway for Amide Formation
Caption: Synthesis of the carboxamide derivative from the carboxylic acid.
Conclusion
The choice between direct cyclocondensation and stepwise N-methylation for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and its derivatives depends on the specific requirements of the researcher. The direct route offers a more concise synthesis but is hampered by a lack of regioselectivity, necessitating challenging purification steps. In contrast, the stepwise N-methylation approach provides excellent control over the regiochemical outcome, leading to a purer product, albeit through a longer synthetic sequence. The detailed protocols and comparative data presented in this guide are intended to facilitate an informed decision-making process for the synthesis of this valuable class of compounds.
References
Safety Operating Guide
Safe Disposal of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride: A Comprehensive Guide
For Immediate Reference: Essential Safety and Disposal Information
This document provides detailed procedures for the safe handling and disposal of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride (CAS No. 49783-84-8), a corrosive solid that reacts with moisture. The following protocols are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these step-by-step instructions is critical to mitigate risks of uncontrolled reactions, personal injury, and environmental contamination.
Quantitative Data for Disposal
For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the neutralization and disposal of this compound.
| Parameter | Value/Recommendation | Notes |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | A weak base is preferred to control the reaction rate. |
| Neutralizing Solution Concentration | 5% - 10% (w/v) in water | A dilute solution helps to manage the exothermicity of the reaction. |
| Reaction Temperature | 0 - 10 °C | An ice bath is mandatory to control the exothermic reaction. |
| Rate of Addition | Slow, dropwise, or in small portions | Crucial to prevent a runaway reaction and excessive gas evolution. |
| Final pH of Waste | 6 - 8 | Ensure complete neutralization before final disposal. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat | Standard PPE for handling corrosive and reactive materials. |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe neutralization and disposal of this compound. This procedure should be performed in a certified chemical fume hood.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Ice
-
Large beaker or flask (at least 4 times the volume of the final solution)
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Prepare the Neutralizing Solution: In the chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker or flask equipped with a stir bar.
-
Cool the Solution: Place the beaker or flask in an ice bath and allow the solution to cool to between 0 and 10 °C. Begin stirring the solution.
-
Slow Addition of the Acyl Chloride: Carefully and slowly add the this compound waste to the cold, stirring basic solution. Add solids in small portions and liquids dropwise. The reaction is exothermic and will produce carbon dioxide gas; a slow addition rate is critical to control the reaction and prevent splashing.
-
Monitor the Reaction: Continue to stir the mixture and monitor the temperature. If the temperature rises significantly, pause the addition to allow the solution to cool.
-
Ensure Complete Neutralization: After all the acyl chloride has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.
-
Check the pH: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more of the basic solution until the pH is in the neutral range.
-
Waste Collection: Transfer the neutralized aqueous waste to a properly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific labeling and disposal requirements. Do not pour the neutralized solution down the drain unless permitted by local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride. This document provides crucial, immediate safety protocols and logistical guidance for its use, from operational procedures to disposal plans, fostering a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an acyl chloride. Acyl chlorides are a class of reactive compounds that react violently with water, releasing heat and hydrogen chloride gas.[1][2] They are corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation of vapors can be destructive to the mucous membranes and upper respiratory tract.[2] Therefore, stringent adherence to PPE protocols is mandatory.
The following table summarizes the required PPE for handling this compound.
| Operation | Required Personal Protective Equipment |
| Routine Handling (Small Scale, in Fume Hood) | - Nitrile or Butyl Rubber Gloves (double-gloving recommended) - Chemical Splash Goggles - Flame-Resistant Laboratory Coat - Closed-toe shoes and long pants |
| Large Scale Operations or High-Risk Procedures | - All PPE for routine handling - Face Shield[4] - Chemical-resistant apron - Consider a supplied-air respirator depending on the scale and ventilation[5] |
| Emergency (Spill Cleanup) | - All PPE for large-scale operations - Self-contained breathing apparatus (SCBA) may be necessary for large spills[1] |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound must be conducted within a certified chemical fume hood.[6]
-
Preparation :
-
Ensure the fume hood is functioning correctly.
-
Have all necessary equipment and reagents readily available.
-
An inert atmosphere (e.g., nitrogen or argon) should be considered for reactions to prevent hydrolysis from atmospheric moisture.[2][6]
-
Keep a neutralizing agent (such as sodium bicarbonate) and spill cleanup materials within arm's reach.
-
-
Handling :
-
Post-Operation :
-
Quench any residual acyl chloride in the reaction vessel using a suitable method (see Disposal Plan).
-
Decontaminate all equipment that has come into contact with the chemical.
-
Remove PPE carefully to avoid contaminating skin and wash hands thoroughly.[6]
-
Disposal Plan
Acyl chlorides must be neutralized before disposal.[8]
-
Quenching :
-
Slowly add the waste material containing the acyl chloride to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate or sodium carbonate.
-
Alternatively, for small quantities, slowly add to a large excess of a suitable alcohol (e.g., isopropanol or ethanol) to form a less reactive ester.[7]
-
-
Neutralization and Disposal :
-
After quenching, check the pH of the solution to ensure it is neutral.
-
The neutralized aqueous waste can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[8]
-
Dispose of contaminated solid waste (e.g., paper towels, gloves) in a designated hazardous waste container.[2]
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] Seek immediate medical attention.[9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.[9]
-
Inhalation : Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.[9]
-
Spill : For small spills, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite).[1] For large spills, evacuate the area and contact emergency services.
Experimental Workflow and Safety Decision Making
To further clarify the procedural steps and safety considerations, the following diagrams illustrate the experimental workflow and the logic for selecting appropriate personal protective equipment.
References
- 1. ACETYL CHLORIDE [training.itcilo.org]
- 2. research.uga.edu [research.uga.edu]
- 3. chemos.de [chemos.de]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. gerpac.eu [gerpac.eu]
- 6. wcu.edu [wcu.edu]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. epfl.ch [epfl.ch]
- 9. fishersci.es [fishersci.es]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
